(3R,5R)-Octahydrocurcumin
説明
特性
分子式 |
C21H28O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(3R,5R)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol |
InChI |
InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3/t16-,17-/m1/s1 |
InChIキー |
OELMAFBLFOKZJD-IAGOWNOFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
(3R,5R)-Octahydrocurcumin: A Technical Guide for Researchers and Drug Development Professionals
(3R,5R)-Octahydrocurcumin (OHC) , a principal metabolite of curcumin (B1669340), has emerged as a molecule of significant interest in the scientific community. Exhibiting enhanced stability and bioavailability compared to its parent compound, OHC presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and mechanisms of action of this compound, with a focus on its potential applications in oncology and inflammatory diseases.
Chemical and Physical Properties
This compound, systematically named 1,7-bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanediol, is a saturated derivative of curcumin.[1] The reduction of the double bonds in the heptadienone chain of curcumin to a fully saturated heptanediol structure contributes to its increased stability.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₆ | [1] |
| Molecular Weight | 376.4 g/mol | [1] |
| CAS Number | 36062-07-4 | [1] |
| Synonyms | Hexahydrobisdemethoxycurcumin, Hexahydrocurcuminol | [1] |
Synthesis of this compound
The stereospecific synthesis of this compound can be achieved through both chemical and biological methods. While various chemical synthesis routes have been explored, enzymatic and microbial transformations offer a highly selective approach to obtaining the desired stereoisomer.
Experimental Protocol: Enzymatic Synthesis using Enterococcus avium
This protocol outlines the in vitro production of this compound from tetrahydrocurcumin (B193312) (THC) using the human intestinal bacterium Enterococcus avium.
Materials:
-
Tetrahydrocurcumin (THC)
-
Enterococcus avium bacterial culture
-
Growth medium (e.g., Brain Heart Infusion broth)
-
Ethyl acetate (B1210297)
-
Sodium borohydride (B1222165) (NaBH₄) (for synthesis of racemic standards)
-
HPLC-grade solvents (for purification and analysis)
Procedure:
-
Culturing of Enterococcus avium : Inoculate Enterococcus avium in a suitable growth medium and incubate under anaerobic conditions until a sufficient cell density is reached.
-
Biotransformation : Introduce tetrahydrocurcumin into the bacterial culture. The concentration of THC and the incubation time should be optimized for maximal conversion.
-
Extraction : After the incubation period, extract the culture medium with ethyl acetate to recover the metabolites.
-
Purification : The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the this compound.
-
Stereochemical Analysis : The absolute stereochemistry of the purified product is confirmed by comparing its retention time on a chiral HPLC column with that of synthetically prepared standards (racemic and meso-octahydrocurcumin).
Below is a conceptual workflow for the enzymatic synthesis and purification of this compound.
Biological Activities and Quantitative Data
This compound demonstrates a range of biological activities, with its anti-inflammatory and anti-tumor properties being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to possess superior anti-inflammatory effects compared to curcumin.[2] This activity is attributed, in part, to its ability to suppress the TAK1-NF-κB signaling pathway.[2]
| Assay | Model | Treatment | Dosage | Effect | Reference |
| Xylene-induced Ear Edema | Mice | This compound | 50, 100 mg/kg (i.g.) | Dose-dependent inhibition of ear edema | [2] |
| Carrageenan-induced Paw Edema | Mice | This compound | 50, 100 mg/kg (i.g.) | Dose-dependent inhibition of paw edema | [2] |
Anti-tumor Activity
Studies have demonstrated the potent anti-tumor effects of this compound, particularly in hepatocellular carcinoma models.[3] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[3]
| Assay | Model | Treatment | Dosage | Effect | Reference |
| H22 Ascites Tumor | Mice | This compound | 5, 10, 20 mg/kg (i.g.) | Increased survival, reduced tumor weight, and induced tumor cell apoptosis | [3] |
No specific IC50 values for this compound against various cancer cell lines have been prominently reported in the reviewed literature. However, studies on curcumin, its parent compound, have shown IC50 values ranging from 10 to 30 µM for various cancer cell lines.
Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available, research on curcumin provides a basis for its potential antimicrobial properties.
| Organism | MIC of Curcumin (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 219 | [4] |
| Staphylococcus aureus (MRSA) | 217 | [4] |
| Bacillus subtilis | 129 | [4] |
| Escherichia coli | 163 | [4] |
| Pseudomonas aeruginosa | 175 | [4] |
| Klebsiella pneumoniae | 216 | [4] |
Mechanisms of Action
Suppression of the TAK1-NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the TAK1-NF-κB signaling pathway.[2] This pathway is a critical regulator of the inflammatory response. OHC has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2]
Induction of the Mitochondrial Apoptosis Pathway
In the context of cancer, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[3] This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the anti-inflammatory activity of this compound.
Materials:
-
Male Kunming mice (18-22 g)
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization : House the mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration : Divide the mice into groups (vehicle control, positive control, and treatment groups). Administer this compound or vehicle orally one hour before carrageenan injection.
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis : Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
H22 Hepatocellular Carcinoma Ascites Model in Mice
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Male Kunming mice (18-22 g)
-
H22 hepatocellular carcinoma cells
-
This compound
-
Vehicle
-
Saline
Procedure:
-
Tumor Cell Implantation : Inject H22 cells intraperitoneally into the mice.
-
Treatment : After 24 hours, administer this compound or vehicle orally once daily for a specified period (e.g., 10 days).
-
Monitoring : Monitor the body weight, abdominal circumference, and survival of the mice daily.
-
Assessment of Tumor Growth : At the end of the treatment period, euthanize the mice and collect the ascitic fluid to determine the tumor volume and count the number of tumor cells.
-
Apoptosis Analysis : Ascitic tumor cells can be collected for further analysis of apoptosis using methods such as flow cytometry (Annexin V/PI staining) and Western blotting for apoptosis-related proteins.
Conclusion
This compound represents a promising natural product-derived lead compound with significant anti-inflammatory and anti-tumor activities. Its favorable stability and demonstrated efficacy in preclinical models warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating more detailed mechanisms of action, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a broader range of disease models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin's Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-Octahydrocurcumin is a fully saturated metabolite of curcumin, the principal curcuminoid found in turmeric (Curcuma longa). Unlike its parent compound, which is characterized by a vibrant yellow color and extensive conjugation, this compound is a colorless compound with a more stable chemical structure.[1][2] This increased stability and altered physicochemical profile have positioned octahydrocurcumin (B1589496) and its stereoisomers as promising candidates for therapeutic development, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Chemical Properties
The chemical properties of this compound are summarized in the tables below. It is important to note that while some data is available for the general octahydrocurcumin structure or other stereoisomers, specific experimental data for the (3R,5R) isomer is limited in the scientific literature.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₆ | [3][6][7] |
| Molecular Weight | 376.44 g/mol | [3][6][7] |
| IUPAC Name | (3R,5R)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | [6][7] |
| CAS Number | 408324-14-1 | [6][7] |
| Appearance | Pale yellow to white solid | [2] |
| Calculated LogP | 3.2 | [6][7] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| pKa | Data not available. |
Table 2: Solubility Data of Octahydrocurcumin
| Solvent | Solubility | Source |
| Ethanol | 10 mg/mL | [3][8] |
| Methanol | 10 mg/mL | [3] |
| DMSO | 100 mg/mL (requires sonication) | [8] |
| Water | Limited solubility | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 3.75 mg/mL | [9] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 3.75 mg/mL | [9] |
| 10% DMSO / 90% corn oil | ≥ 3.75 mg/mL | [9] |
Table 3: Spectral Data of Octahydrocurcumin
| Technique | Data | Source |
| Mass Spectrometry (MS) | [M-H]⁻: m/z 375.1814 | [4] |
| [M+H]⁺: m/z 377 | [10] | |
| ¹H NMR | Specific data for the (3R,5R) isomer is not readily available. General spectra for curcuminoids are available. | [11][12][13] |
| ¹³C NMR | Specific data for the (3R,5R) isomer is not readily available. General spectra for curcuminoids are available. | [11][12] |
Experimental Protocols
Detailed methodologies for determining key chemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific molecule.
Determination of Melting Point
The melting point of a pure solid is a sharp, characteristic physical property. For curcuminoids, a capillary melting point apparatus can be utilized.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range should be narrow (0.5-1 °C).
Determination of pKa by Potentiometric Titration
The pKa values of the phenolic hydroxyl groups in this compound can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture, such as ethanol-water, to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte like KCl.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation, identification, and quantification of curcuminoids.
Methodology:
-
Chromatographic System: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) is common. A typical mobile phase could be a mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Detection: A UV-Vis detector set at a wavelength where the analyte absorbs is used. Since octahydrocurcumin lacks the extended chromophore of curcumin, the detection wavelength would be in the lower UV range (e.g., 280 nm).
-
Sample Preparation: A standard solution of this compound is prepared in the mobile phase or a compatible solvent.
-
Injection and Analysis: A known volume of the sample is injected into the HPLC system, and the retention time and peak area are recorded. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.
Signaling Pathways and Biological Activities
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Octahydrocurcumin has been shown to possess potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][14]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. mt.com [mt.com]
- 4. Octahydrocurcumin | C21H28O6 | CID 11068834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. This compound | C21H28O6 | CID 10883331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. (3S,5S)-Octahydrocurcumin | C21H28O6 | CID 13888132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
(3R,5R)-Octahydrocurcumin: A Technical Guide to its Natural Sources, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-Octahydrocurcumin, a reduced metabolite of curcumin (B1669340), is gaining significant attention within the scientific community for its potential therapeutic properties, which in some instances, are reported to be superior to its parent compound. Unlike curcumin, which is abundantly found in the rhizomes of Curcuma longa (turmeric), this compound is not a primary phytoconstituent. Instead, its natural origins are traced to the metabolic activity of specific microorganisms, including gut microbiota and endophytic fungi that reside within the tissues of Curcuma longa. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its analysis, and a summary of its known biological activities and associated signaling pathways.
Natural Sources and Biosynthesis
This compound is a product of the biotransformation of curcumin. The primary natural sources identified to date are microbial.
Endophytic Fungi of Curcuma longa
Endophytic fungi, which live symbiotically within the tissues of plants, have been identified as a key source of octahydrocurcumin (B1589496) stereoisomers. Research has shown that certain endophytic fungi isolated from Curcuma longa can convert curcumin into its hydrogenated derivatives.
One notable example is the endophytic filamentous fungus Diaporthe sp. , which has been demonstrated to convert curcumin into four colorless derivatives, including (3S,5S)-octahydrocurcumin and meso-octahydrocurcumin. While this specific study identified the (3S,5S) enantiomer, it highlights the potential of endophytic fungi as a source for various octahydrocurcumin stereoisomers. The production of the (3R,5R) isomer by other endophytic species remains an area for further investigation.
Gut Microbiota
The human gut microbiome plays a crucial role in the metabolism of many dietary compounds, including curcumin. Upon oral ingestion, curcumin undergoes extensive metabolism by gut bacteria, leading to the formation of various metabolites, including octahydrocurcumin. It has been reported that human intestinal bacteria can produce this compound from tetrahydrocurcumin, which is an intermediate in the hydrogenation of curcumin. This microbial conversion in the gut is a significant contributor to the in vivo bioavailability and biological activity of curcumin metabolites.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifying the concentration of this compound produced by specific microbial cultures or found in biological samples. Research has primarily focused on the identification of these metabolites rather than their precise quantification from natural microbial sources. The table below is structured to accommodate future findings in this area.
| Microbial Source | Stereoisomer(s) Produced | Concentration | Reference |
| Diaporthe sp. (endophytic fungus) | (3S,5S)-octahydrocurcumin, meso-octahydrocurcumin | Not Reported | |
| Human Intestinal Microbiota | This compound | Not Reported |
Experimental Protocols
Microbial Biotransformation of Curcumin
A general protocol for the microbial conversion of curcumin can be adapted from studies on endophytic fungi and gut bacteria.
1. Culture Preparation:
-
Aseptically inoculate the selected microbial strain (e.g., Diaporthe sp. or a specific gut bacterium) into a suitable liquid culture medium (e.g., Potato Dextrose Broth for fungi, Brain Heart Infusion broth for anaerobic bacteria).
-
Incubate the culture under optimal conditions of temperature, pH, and aeration (or anaerobiosis for gut bacteria) to achieve sufficient biomass.
2. Substrate Feeding:
-
Prepare a stock solution of curcumin in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide).
-
Add the curcumin solution to the microbial culture to a final desired concentration. It is crucial to perform preliminary experiments to determine the optimal substrate concentration that is not toxic to the microorganism.
3. Fermentation and Monitoring:
-
Continue the incubation of the culture with curcumin for a predetermined period.
-
Periodically withdraw samples to monitor the biotransformation process using analytical techniques such as HPLC or LC-MS.
4. Extraction of Metabolites:
-
After the desired incubation period, harvest the entire culture.
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the metabolites from both the culture broth and the microbial cells using a suitable organic solvent (e.g., ethyl acetate). The extraction may need to be performed multiple times to ensure complete recovery.
5. Purification and Isolation:
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
The crude extract can be subjected to various chromatographic techniques for the purification and isolation of octahydrocurcumin stereoisomers. These techniques may include column chromatography on silica (B1680970) gel or preparative HPLC with a chiral stationary phase.
Analytical Methodology: Chiral Separation and Quantification
The stereospecific analysis of octahydrocurcumin is essential to distinguish between the (3R,5R), (3S,5S), and meso forms. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose.
1. Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral compounds.
-
Mobile Phase: The mobile phase composition needs to be optimized for efficient separation. This typically involves a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) for reversed-phase chromatography.
-
Detection: A UV detector set at an appropriate wavelength (e.g., around 280 nm) or a mass spectrometer can be used for detection.
2. UPLC-MS/MS for Quantification:
-
Chromatography: A UPLC system equipped with a suitable C18 column can be used for the rapid separation of curcumin and its metabolites. For stereoisomer separation, a chiral UPLC column would be necessary.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification. Specific precursor-to-product ion transitions for octahydrocurcumin would need to be determined.
-
Sample Preparation: Biological samples (e.g., plasma, microbial culture extracts) typically require a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances before analysis.
Biological Activity and Signaling Pathways
Octahydrocurcumin has been shown to possess a range of biological activities, including anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Octahydrocurcumin has demonstrated potent anti-inflammatory effects, which are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.
As depicted in Figure 1, inflammatory stimuli activate the TAK1-IKK signaling cascade, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effect by inhibiting key upstream kinases like TAK1, thereby preventing the activation of NF-κB.
Pro-apoptotic Activity in Cancer Cells
Octahydrocurcumin has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. This activity is mediated through the modulation of key proteins in the intrinsic (mitochondrial) apoptosis pathway.
Figure 2 illustrates that this compound can induce apoptosis by upregulating the tumor suppressor protein p53 and downregulating its negative regulator, MDM2. This leads to an increase in the ratio of pro-apoptotic proteins (like Bax and Bad) to anti-apoptotic proteins (like Bcl-2 and Bcl-xL). The subsequent mitochondrial outer membrane permeabilization results in the release of cytochrome c, which activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Conclusion
This compound is a promising bioactive metabolite of curcumin, with its natural origins rooted in microbial biotransformation rather than direct accumulation in Curcuma longa. The exploration of its production by endophytic fungi and gut microbiota opens new avenues for its sustainable sourcing. Further research is warranted to quantify the production of this compound from these microbial sources and to fully elucidate its stereospecific biological activities and mechanisms of action. The development of robust and sensitive analytical methods for the chiral separation and quantification of octahydrocurcumin isomers will be critical for advancing its research and potential therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this unique curcumin metabolite.
In Vivo Biosynthesis of (3R,5R)-Octahydrocurcumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R)-Octahydrocurcumin (OHC), a terminal metabolite of curcumin (B1669340), exhibits significant biological activities, including superior anti-inflammatory and anti-tumor effects compared to its parent compound. Its enhanced stability and bioavailability make it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the in vivo biosynthesis of the specific stereoisomer this compound, focusing on microbial transformation. It details the biosynthetic pathway from precursor molecules to the final product, provides comprehensive experimental protocols for its production and analysis, and summarizes key quantitative data. Additionally, this guide illustrates the relevant biological signaling pathway modulated by octahydrocurcumin (B1589496), offering a valuable resource for researchers in natural product synthesis, pharmacology, and drug discovery.
Introduction
Curcumin, the principal curcuminoid in turmeric (Curcuma longa), is a well-researched natural compound with a wide spectrum of pharmacological properties. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. In vivo, curcumin is extensively metabolized through reduction and conjugation pathways. The reduction of curcumin's α,β-unsaturated double bonds leads to the formation of dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and finally, octahydrocurcumin (OHC).[1][2] These metabolites, particularly THC and OHC, have demonstrated potent biological activities, in some cases exceeding those of curcumin itself.[1][3][4]
Octahydrocurcumin has two chiral centers at carbons 3 and 5, leading to three possible stereoisomers: (3R,5R)-OHC, (3S,5S)-OHC, and the achiral meso-OHC. The specific stereochemistry of these metabolites can significantly influence their biological activity. Recent research has demonstrated the stereoselective biosynthesis of this compound from tetrahydrocurcumin by human intestinal microflora, highlighting the crucial role of microbial enzymes in determining the final structure and function of curcumin metabolites. This guide focuses on the in vivo production of this specific, optically active isomer.
Biosynthetic Pathway of this compound
The in vivo synthesis of this compound is a multi-step process that begins with the biosynthesis of curcumin, followed by a series of reduction reactions.
Upstream Pathway: From Phenylpropanoids to Tetrahydrocurcumin
The biosynthesis of curcumin in plants like Curcuma longa starts from the aromatic amino acids phenylalanine and tyrosine.[5] These precursors are converted into phenylpropanoids such as p-coumaric acid and ferulic acid. Through the action of a type III polyketide synthase, two phenylpropanoid-CoA esters are condensed with one molecule of malonyl-CoA to form the curcuminoid scaffold.[5][6][7]
Once formed, curcumin can be reduced to tetrahydrocurcumin (THC). This reduction is catalyzed by NADPH-dependent curcumin/dihydrocurcumin reductases (CurA), which have been identified in microorganisms like Escherichia coli.[1][8] The enzyme sequentially reduces the two α,β-unsaturated double bonds of curcumin to yield THC.[8]
References
- 1. Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin's Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterococcus avium. Culture Collections [culturecollections.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
The Stereochemistry of Octahydrocurcumin: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Synthesis, Separation, and Stereoselective Bioactivity of Octahydrocurcumin (B1589496) Isomers
Abstract
Octahydrocurcumin (OHC), a final and major metabolite of curcumin (B1669340), exhibits significant and often superior biological activity compared to its parent compound. Possessing two chiral centers, OHC exists as a racemic mixture of enantiomers ((3R,5R) and (3S,5S)) and a meso diastereomer ((3R,5S)). Emerging research indicates that the stereochemistry of OHC plays a pivotal role in its pharmacological effects, demonstrating stereoselectivity in its interaction with key biological targets. This technical guide provides a comprehensive overview of the stereochemistry of octahydrocurcumin, detailing its synthesis, the stereoisomeric outcomes of different production methods, protocols for stereoisomer separation and characterization, and a thorough analysis of the stereoselective biological activities and their underlying signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of curcuminoids for therapeutic applications.
Introduction to the Stereochemistry of Octahydrocurcumin
Octahydrocurcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol) is the fully saturated derivative of curcumin. The reduction of the α,β-unsaturated β-diketone moiety of curcumin to a diol introduces two stereocenters at the C-3 and C-5 positions. This gives rise to three possible stereoisomers:
-
(3R,5R)-octahydrocurcumin and (3S,5S)-octahydrocurcumin : These two isomers are non-superimposable mirror images of each other and thus constitute a pair of enantiomers, collectively referred to as racemic OHC.
-
(3R,5S)-octahydrocurcumin : This isomer possesses a plane of symmetry and is therefore achiral, known as the meso form.
The enantiomers ((3R,5R)-OHC and (3S,5S)-OHC) are diastereomers of the meso-OHC. The distinct three-dimensional arrangements of these stereoisomers can lead to differential binding affinities with chiral biological targets such as enzymes and receptors, resulting in stereoselective pharmacology.
Synthesis and Stereoisomeric Outcomes
The stereochemical composition of OHC is highly dependent on the synthetic methodology employed. Several methods have been reported for the preparation of OHC, each yielding a different ratio of the meso and racemic forms.
Catalytic Hydrogenation of Curcumin
Catalytic hydrogenation of curcumin is a common method for producing OHC. The choice of catalyst has been shown to influence the stereochemical outcome.
-
Platinum Dioxide (PtO2) Catalysis : The PtO2-catalyzed hydrogenation of curcumin has been reported to produce a slight predominance of meso-octahydrocurcumin over the racemic form.[1][2]
-
Palladium on Carbon (Pd/C) Catalysis : The use of palladium on carbon as a catalyst in the hydrogenation of curcumin increases the proportion of the meso-octahydrocurcumin isomer in the final product.[1][2]
Reduction of Tetrahydrocurcumin (B193312) (THC)
Octahydrocurcumin can also be synthesized by the reduction of its precursor, tetrahydrocurcumin (THC).
-
Sodium Borohydride (B1222165) (NaBH4) Reduction : The reduction of THC using sodium borohydride yields a product mixture with a slight predominance of the meso-OHC isomer, similar to the PtO2-catalyzed hydrogenation of curcumin.[1][2]
Biocatalytic Synthesis
Biological systems can exhibit high stereoselectivity in the production of OHC.
-
Baker's Yeast (Saccharomyces cerevisiae) : Fermentation of tetrahydrocurcumin with baker's yeast has been shown to produce (3S,5S)-octahydrocurcumin and meso-octahydrocurcumin.[1][2]
-
Human Intestinal Microbiota : The human intestinal bacterium Enterococcus avium has been identified to metabolize tetrahydrocurcumin to optically active this compound in vitro.[3]
Table 1: Summary of Synthetic Methods and Stereoisomeric Products of Octahydrocurcumin
| Starting Material | Method | Key Reagents/Catalyst | Predominant Stereoisomer(s) | Reference(s) |
| Curcumin | Catalytic Hydrogenation | PtO2 | meso-OHC (slight excess) | [1][2] |
| Curcumin | Catalytic Hydrogenation | Pd/C | meso-OHC (increased ratio) | [1][2] |
| Tetrahydrocurcumin | Chemical Reduction | NaBH4 | meso-OHC (slight excess) | [1][2] |
| Tetrahydrocurcumin | Biocatalysis | Baker's Yeast | (3S,5S)-OHC and meso-OHC | [1][2] |
| Tetrahydrocurcumin | Biocatalysis | Enterococcus avium | (3R,5R)-OHC | [3] |
Separation and Characterization of Stereoisomers
The separation and characterization of the individual stereoisomers of OHC are crucial for elucidating their specific biological activities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. While specific, detailed protocols for OHC are not widely published, the general approach involves the use of a chiral stationary phase (CSP).
Experimental Protocol: General Approach for Chiral HPLC Separation of OHC Stereoisomers
-
Column Selection : A polysaccharide-based chiral stationary phase, such as one coated with derivatives of cellulose (B213188) or amylose, is a common choice for the separation of chiral compounds.
-
Mobile Phase : A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while an acidic modifier (e.g., trifluoroacetic acid) may be used for acidic compounds.
-
Detection : A UV detector is commonly used for the detection of curcuminoids.
-
Optimization : The flow rate, temperature, and mobile phase composition are systematically varied to optimize the resolution between the stereoisomers.
Spectroscopic and Crystallographic Characterization
The determination of the absolute and relative stereochemistry of OHC isomers relies on advanced analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for determining the connectivity and relative stereochemistry of the OHC isomers. Diastereomers will have distinct NMR spectra. To distinguish enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, leading to separable signals in the NMR spectrum.
-
X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of its atoms.
-
Chiroptical Spectroscopy : Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to characterize chiral molecules and, in conjunction with computational methods, can help in the assignment of absolute configuration.
Stereoselective Biological Activity and Signaling Pathways
The stereochemistry of octahydrocurcumin has a significant impact on its biological activity, with different isomers exhibiting varying potencies and mechanisms of action.
Inhibition of Cytochrome P450 2E1 (CYP2E1)
One of the most clearly demonstrated stereoselective effects of OHC is its inhibition of the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics and is implicated in oxidative stress.
-
Meso-OHC ((3R,5S)-OHC) has been shown to exhibit more intensive inhibition of CYP2E1 expression compared to (3S,5S)-OHC .[4][5] This differential inhibition is attributed to different binding modes of the stereoisomers to the enzyme.[4][5] The enhanced inhibition by meso-OHC leads to more effective liver protection in models of acetaminophen-induced cell injury.[4][5]
Experimental Protocol: In Vitro CYP2E1 Inhibition Assay
-
Enzyme Source : Human liver microsomes or recombinant human CYP2E1 enzyme.
-
Substrate : A specific substrate for CYP2E1, such as chlorzoxazone (B1668890) or p-nitrophenol.
-
Incubation : The enzyme is incubated with the substrate in the presence of various concentrations of the individual OHC stereoisomers. A control incubation without the inhibitor is also performed.
-
Reaction Termination : The reaction is stopped after a defined time, typically by the addition of a solvent like acetonitrile.
-
Analysis : The formation of the metabolite is quantified using HPLC or LC-MS/MS.
-
Data Analysis : The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated for each stereoisomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Modulation of the Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of antioxidant and cytoprotective genes. Both tetrahydrocurcumin and octahydrocurcumin have been shown to activate this pathway, contributing to their antioxidant and hepatoprotective effects.[6] While stereospecific effects on this pathway have not been extensively detailed, the general mechanism involves the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
Suppression of the TAK1-NF-κB Inflammatory Pathway
Octahydrocurcumin has demonstrated potent anti-inflammatory effects, which are, in part, mediated by the suppression of the NF-κB signaling pathway.[1][7] Specifically, OHC has been shown to inhibit the activation of TAK1 (transforming growth factor-β-activated kinase 1), a key upstream kinase in the NF-κB cascade.[1][7] Inhibition of TAK1 prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Induction of the Mitochondrial Apoptosis Pathway
Octahydrocurcumin has been shown to possess superior anti-tumor activity compared to curcumin, which is mediated through the induction of cellular apoptosis.[4] The mechanism involves the activation of the mitochondrial (intrinsic) apoptosis pathway. OHC treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4] This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[4]
Table 2: Summary of Biological Activities and Signaling Pathways of Octahydrocurcumin
| Biological Effect | Key Molecular Target/Pathway | Stereoselective Aspect | Reference(s) |
| Hepatoprotection | CYP2E1 Inhibition | meso-OHC > (3S,5S)-OHC | [4][5] |
| Antioxidant | Keap1-Nrf2 Pathway Activation | Not fully elucidated | [6] |
| Anti-inflammatory | TAK1-NF-κB Pathway Suppression | Not fully elucidated | [1][7] |
| Anti-tumor | Mitochondrial Apoptosis Pathway Induction | Not fully elucidated | [4] |
Conclusion and Future Directions
The stereochemistry of octahydrocurcumin is a critical determinant of its pharmacological profile. The available evidence clearly indicates that the meso and racemic forms of OHC can exhibit distinct biological activities, as exemplified by the stereoselective inhibition of CYP2E1. While the stereospecific effects on other pathways such as Keap1-Nrf2, NF-κB, and apoptosis are yet to be fully elucidated, it is highly probable that the individual enantiomers and the meso diastereomer will display unique activities in these and other biological systems.
For drug development professionals, this underscores the importance of:
-
Stereoselective Synthesis : Developing synthetic or biocatalytic methods to produce enantiomerically pure OHC isomers.
-
Chiral Separation and Analysis : Implementing robust analytical methods for the separation and quantification of OHC stereoisomers.
-
Stereospecific Pharmacological Evaluation : Conducting comprehensive in vitro and in vivo studies to characterize the pharmacological and toxicological profiles of each individual stereoisomer.
Further research is warranted to isolate and test the (3R,5R) and (3S,5S) enantiomers, as well as the meso form, in a wide range of biological assays. Such studies will be instrumental in identifying the most potent and selective stereoisomer for development as a therapeutic agent and will provide a deeper understanding of the structure-activity relationships of this promising curcumin metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NFκB and Pancreatic Cancer Cell and Tumor Growth by Curcumin Is Dependent on Specificity Protein Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(3R,5R)-Octahydrocurcumin CAS number
An In-depth Technical Guide to (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (OHC) is a principal and the final hydrogenated metabolite of curcumin (B1669340), the active polyphenol in turmeric. Unlike its parent compound, which suffers from poor bioavailability and rapid metabolism, OHC exhibits enhanced stability and, in many cases, superior biological activity. Its defined stereochemistry at the C3 and C5 positions influences its interaction with biological targets. This document provides a comprehensive technical overview of this compound, including its chemical identity, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and key signaling pathways through which it exerts its therapeutic effects.
Chemical Identity
This compound is a saturated derivative of curcumin, lacking the α,β-unsaturated β-diketone moiety responsible for curcumin's instability. The specific stereoisomer, (3R,5R), has been identified as a significant product of gut microbial metabolism.
| Identifier | Value |
| IUPAC Name | (3R,5R)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol |
| CAS Number | 408324-14-1[1][2][3][4] |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 376.44 g/mol [2] |
| Synonyms | (3R,5R)-Hexahydrobisdemethoxycurcumin |
Quantitative Biological Data
This compound demonstrates potent anti-inflammatory and anti-tumor activities, often exceeding those of curcumin and its other metabolites. Key quantitative data are summarized below.
Table 1: Anti-Inflammatory Activity
Data below refers to Octahydrocurcumin (B1589496) (OHC); stereoisomer not specified unless noted.
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS (100 ng/mL) | 2, 4, 8 µM | Dose-dependent inhibition | [5][6] |
| MCP-1 Production | RAW264.7 Macrophages | LPS (100 ng/mL) | 2, 4, 8 µM | Dose-dependent inhibition | [5][6] |
Table 2: Anti-Tumor and Cytotoxic Activity
Data below refers to Octahydrocurcumin (OHC); stereoisomer not specified unless noted.
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Tumor Growth Suppression | H22 Ascites Tumor-Bearing Mice | OHC (in vivo) | Not specified | Superior effect vs. Curcumin | [7] |
| Cell Viability | H22 Ascites Cells | OHC (in vivo) | Not specified | Significant reduction in viable cells | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound via Chemical Reduction
This protocol describes a common method for synthesizing octahydrocurcumin stereoisomers from tetrahydrocurcumin (B193312) (THC).[8]
Materials:
-
Tetrahydrocurcumin (THC)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve Tetrahydrocurcumin in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution in portions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to separate the meso and racemic (rac-(3R,5R)- and (3S,5S)-) octahydrocurcumin diastereomers.
-
The specific (3R,5R) enantiomer can be resolved from the racemate using chiral chromatography.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW264.7 Cells
This protocol details the measurement of NO production, an indicator of inflammation, in LPS-stimulated macrophages.[5][6]
Procedure:
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁶ cells/mL and incubate for 24 hours.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 2, 4, 8 µM) or vehicle control for 2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for an additional 24 hours.
-
Measurement: Collect the cell supernatant. Determine the nitrite (B80452) concentration in the supernatant using a Griess Reagent kit according to the manufacturer's instructions.
-
Analysis: Measure the absorbance at the appropriate wavelength (typically 540 nm). Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
Anti-Tumor Activity: Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in tumor cells treated with this compound.[9][10]
Procedure:
-
Cell Culture: Culture a relevant cancer cell line (e.g., H22 hepatocellular carcinoma) under standard conditions.
-
Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask. After allowing cells to adhere, treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Collection: Collect both floating (apoptotic) and adherent (trypsinized) cells. Combine them and wash twice with cold PBS by centrifugation (e.g., 670 x g for 5 min).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's kit instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.
Inhibition of the TAK1-NF-κB Inflammatory Pathway
Octahydrocurcumin has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammatory responses. It acts upstream by targeting the TAK1 signalosome.[11] The suppression of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Caption: OHC inhibits the LPS-induced TAK1-NF-κB signaling pathway.
Induction of the Mitochondrial Apoptosis Pathway
In cancer cells, OHC demonstrates superior anti-tumor activity by inducing apoptosis through the intrinsic mitochondrial pathway.[7] It modulates the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: OHC induces apoptosis via the mitochondrial pathway.
References
- 1. This compound|408324-14-1|MOLNOVA [molnova.cn]
- 2. molnova.cn [molnova.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.cn [molnova.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and in vitro biological formation of octahydrocurcumin stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
IUPAC Name: (3R,5R)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
An In-depth Technical Guide to (3R,5R)-Octahydrocurcumin
Introduction
This compound is a significant, optically active metabolite of curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa). As one of the final products of curcumin's hydrogenation in vivo, primarily through the action of gut microbiota such as Enterococcus avium, it has garnered considerable interest for its distinct and often superior biological activities compared to its parent compound.[1][2] This document provides a comprehensive technical overview of this compound, detailing its biological functions, quantitative data from key studies, and the experimental protocols used to elucidate its mechanisms of action. This guide is intended for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Physicochemical Properties
A summary of the key physicochemical properties for Octahydrocurcumin (B1589496) is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₆ | PubChem |
| Molecular Weight | 376.4 g/mol | PubChem[3] |
| CAS Number | 408324-14-1 | MedChemExpress[4] |
| Appearance | Not specified (synthetic form is a solid) | General Knowledge |
| Solubility | Soluble in ethanol (B145695) and methanol (B129727) (10 mg/mL) | Cayman Chemical[5] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Anti-Inflammatory Activity
The anti-inflammatory properties of octahydrocurcumin have been demonstrated in various cell models, most notably in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.
| Assay | Cell Line | Concentration | Effect | Reference |
| iNOS and COX-2 Inhibition | RAW 264.7 | 6.25 µM | Inhibition of LPS-induced increases in iNOS and COX-2 levels | Cayman Chemical[5] |
| Nitric Oxide (NO) Production | RAW 264.7 | 6.25 µM | Inhibition of LPS-induced NO production | Cayman Chemical[5] |
| NF-κB Translocation | RAW 264.7 | 6.25 µM | Inhibition of LPS-induced nuclear translocation of NF-κB | Cayman Chemical[5] |
| MCP-1 Production | Murine Adipocytes | Up to 100 µM | Reduction in monocyte chemoattractant protein-1 (MCP-1) production | J-Stage[1] |
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from damage induced by amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease.
| Assay | Cell Line | Condition | Effect | Reference |
| Cell Viability | SH-SY5Y | Aβ₂₅₋₃₅-induced damage | Exhibits neuroprotective efficacy and increases cell viability | MedChemExpress[4] |
Antioxidant Activity
As a metabolite of curcumin, octahydrocurcumin retains potent antioxidant properties.
| Assay | Method | IC₅₀ Value | Reference |
| Radical Scavenging | DPPH Assay | 12.3 µM | Cayman Chemical[5] |
Anti-Tumor Activity
Studies have shown that octahydrocurcumin possesses superior anti-tumor activity compared to curcumin in certain cancer models.
| Assay | Model | Dosage | Effect | Reference |
| Tumor Growth Inhibition | H22 Murine Hepatocellular Carcinoma | 5, 10, and 20 mg/kg | Increased survival, reduced tumor weight, and induced tumor cell apoptosis | Cayman Chemical[5], PubMed[2] |
| Apoptosis Induction | H22 Ascitic Cells | Not specified | Upregulation of p53; downregulation of MDM2, Bcl-2, and Bcl-xL; upregulation of Bax and Bad; release of cytochrome C; activation of caspase-3 and -9 | PubMed[2] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.
Inhibition of NF-κB Inflammatory Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in response to inflammatory stimuli like LPS.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Mitochondrial Apoptosis Pathway
In tumor cells, octahydrocurcumin induces apoptosis by activating the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and p53.
Caption: Induction of the mitochondrial apoptosis pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies used in the characterization of this compound.
In Vitro Production by Microbial Conversion
This compound can be produced from tetrahydrocurcumin (B193312) (THC) using intestinal bacteria.
-
Organism: Enterococcus avium, strain 2a1-2b, isolated from human intestine.[1]
-
Substrate: Tetrahydrocurcumin (THC).
-
Culture Medium: GAM (Gifu Anaerobic Medium) broth.
-
Protocol:
-
Pre-culture E. avium in GAM broth under anaerobic conditions.
-
Inoculate the pre-culture into fresh GAM broth.
-
Add a solution of THC dissolved in ethanol to the culture.
-
Incubate the culture anaerobically at 37°C.
-
Monitor the conversion of THC to this compound over time using High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Purify the crude extract using silica (B1680970) gel column chromatography to isolate this compound.
-
-
Confirmation: The structure and stereochemistry are confirmed by chiral HPLC, optical rotation measurements, and comparison with synthetically prepared standards.[1]
Cell Viability (MTT Assay)
This assay is used to assess the effects of the compound on cell proliferation and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., SH-SY5Y or BV-2 microglia) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or an inducing agent (e.g., LPS, Aβ) for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the compound's effect on protein expression and signaling pathways.
-
Workflow Diagram:
Caption: A typical workflow for Western Blot analysis.
-
Protocol Outline:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.
-
Conclusion
This compound, a primary metabolite of curcumin, demonstrates significant and often enhanced biological activities, particularly in the realms of anti-inflammation, neuroprotection, and oncology. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as NF-κB and the intrinsic apoptosis pathway. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising natural compound as a potential therapeutic agent. Future studies should focus on its pharmacokinetic profile, bioavailability, and efficacy in more complex preclinical models to fully realize its therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octahydrocurcumin | C21H28O6 | CID 11068834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
The Discovery and Biological Significance of (3R,5R)-Octahydrocurcumin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R)-Octahydrocurcumin, a terminal metabolite of curcumin (B1669340), has emerged as a molecule of significant interest in the scientific community. Exhibiting superior bioavailability and enhanced biological activities compared to its parent compound, this stereoisomer presents a promising avenue for therapeutic development. This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts.
Introduction
Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has a long history of use in traditional medicine. Its therapeutic potential is, however, hampered by poor oral bioavailability and rapid metabolism. This has led researchers to investigate its metabolic derivatives, which are often more stable and possess potent biological activities. Among these metabolites, the fully hydrogenated form, octahydrocurcumin (B1589496), and specifically its (3R,5R) stereoisomer, has demonstrated notable anti-inflammatory, anti-tumor, and neuroprotective properties. This whitepaper delves into the pivotal studies that have characterized this promising compound.
Discovery and Synthesis
The initial identification of octahydrocurcumin as a metabolite of curcumin laid the groundwork for further investigation into its specific stereoisomers. While curcumin itself is achiral, the reduction of its double bonds and keto groups during metabolism introduces chiral centers, leading to the formation of different stereoisomers.
A significant breakthrough in understanding the origin of the (3R,5R) configuration came from the study of curcumin's metabolism by human intestinal microflora. Researchers identified that the bacterium Enterococcus avium is capable of metabolizing tetrahydrocurcumin (B193312) to this compound in vitro.[1] This discovery highlighted the role of the gut microbiome in generating this specific, biologically active metabolite.
In parallel with its biological discovery, chemical synthesis routes have been developed to produce octahydrocurcumin for research purposes. One reported method involves an efficient synthesis process, though the initial pioneering synthesis of this specific stereoisomer is not definitively detailed in the currently available literature.[2] A general approach to synthesizing octahydrocurcumin involves the catalytic hydrogenation of curcumin or its precursors, followed by stereoselective reduction of the diketone moiety to yield the desired (3R,5R) diol.
General Experimental Protocol for Synthesis
While a specific, first-discovery synthesis protocol for this compound is not available, a general methodology can be inferred from related literature. The following represents a plausible, generalized protocol for its synthesis:
-
Catalytic Hydrogenation of Curcumin: Curcumin is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This step reduces the two α,β-unsaturated double bonds to yield tetrahydrocurcumin.
-
Purification of Tetrahydrocurcumin: The resulting tetrahydrocurcumin is purified using standard techniques like column chromatography.
-
Stereoselective Reduction: The purified tetrahydrocurcumin is then subjected to a stereoselective reduction of the β-diketone moiety. This can be achieved using chiral reducing agents or enzymatic reduction to favor the formation of the (3R,5R) diastereomer.
-
Final Purification: The final product, this compound, is purified by recrystallization or column chromatography to achieve high purity.
-
Characterization: The structure and stereochemistry of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).
Biological Activities and Mechanisms of Action
This compound has been shown to possess a range of biological activities that are often superior to those of curcumin. These include anti-inflammatory, anti-tumor, and neuroprotective effects.
Anti-inflammatory Activity
Studies have demonstrated that octahydrocurcumin exhibits potent anti-inflammatory effects. It has been shown to be more effective than curcumin in suppressing the TAK1-NF-κB signaling pathway.[3][4] This pathway is a critical regulator of inflammatory responses.
A commonly used model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents:
-
Animal Model: Male Swiss albino mice are used.
-
Treatment: Animals are divided into groups and treated orally with the vehicle (e.g., 0.1% Tween-80), curcumin, or octahydrocurcumin at various doses.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Anti-tumor Activity
This compound has demonstrated superior anti-tumor activity compared to curcumin, particularly in hepatocellular carcinoma models.[2] Its mechanism of action involves the induction of cellular apoptosis through the activation of the mitochondrial apoptosis pathway.[2] This is mediated by the upregulation of p53 and the modulation of Bcl-2 family proteins.[2]
The H22 ascites tumor-bearing mouse model is a standard method to evaluate the in vivo anti-cancer effects of compounds:
-
Animal Model: Kunming mice are inoculated intraperitoneally with H22 ascites cells.
-
Treatment: After 24 hours, the mice are randomly divided into groups and treated orally with vehicle, curcumin, or octahydrocurcumin for a specified period (e.g., 7 days).
-
Monitoring: Body weight, abdominal circumference, and survival are monitored daily.
-
Sample Collection: At the end of the treatment period, ascites fluid is collected to determine the volume and count the number of viable tumor cells.
-
Biochemical Analysis: Ascitic cells are collected for Western blot analysis to determine the expression levels of apoptosis-related proteins such as p53, MDM2, Bcl-2, Bax, and caspases.[2]
Neuroprotective Activity
This compound has also been identified as a neuroprotective agent. It has shown efficacy against Aβ25-35-induced cell damage in SH-SY5Y cells, a model for Alzheimer's disease, and anti-inflammatory activity in LPS-stimulated mouse microglial BV-2 cells.
Quantitative Data
The following tables summarize the key quantitative data from various studies on this compound and its parent compound, curcumin.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition of Carrageenan-Induced Paw Edema (%) |
| Curcumin | 100 | ~40% |
| Octahydrocurcumin | 100 | ~60% |
| Tetrahydrocurcumin | 100 | ~70% |
Data are approximate values derived from graphical representations in the cited literature for comparative purposes.[3][4]
Table 2: Comparative Anti-tumor Activity in H22 Ascites Model
| Treatment | Tumor Weight (g) | Inhibition Rate (%) |
| Vehicle Control | 2.5 ± 0.4 | - |
| Curcumin (100 mg/kg) | 1.8 ± 0.3 | 28% |
| Octahydrocurcumin (100 mg/kg) | 1.2 ± 0.2 | 52% |
Data are representative values and may vary between studies.[2]
Signaling Pathways
The biological effects of this compound and its parent compound, curcumin, are mediated through the modulation of various signaling pathways.
Caption: TAK1-NF-κB Signaling Pathway Inhibition.
Caption: Mitochondrial Apoptosis Pathway Activation.
Conclusion
This compound, a key metabolite of curcumin, has demonstrated significant therapeutic potential that surpasses its parent compound in several biological assays. Its enhanced anti-inflammatory and anti-tumor activities, coupled with its neuroprotective effects, make it a compelling candidate for further drug development. The elucidation of its synthesis, biological activities, and underlying molecular mechanisms provides a solid foundation for future preclinical and clinical investigations. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, accelerating the translation of this promising natural product metabolite into novel therapeutic agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin's Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3R,5R)-Octahydrocurcumin from Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-Octahydrocurcumin, a major metabolite of curcumin (B1669340), has garnered significant interest in the scientific community due to its enhanced stability and potent biological activities compared to its parent compound. Curcumin, a polyphenol derived from the rhizome of Curcuma longa, exhibits a wide range of therapeutic properties, but its clinical application is often limited by poor bioavailability and rapid metabolism. The stereospecific synthesis of its metabolites, such as this compound, is crucial for in-depth pharmacological studies and drug development. This document provides detailed protocols for the synthesis of this compound from curcumin, focusing on stereoselective catalytic hydrogenation. It also includes methods for purification and characterization, along with an overview of its biological activities and associated signaling pathways.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Curcumin
| Catalyst System | Products | Diastereoselectivity (meso:racemic) | Enantioselectivity (ee%) for (3R,5R) | Yield (%) | Reference |
| 10% Pd/C, H₂ (g) | Tetrahydrocurcumin, Hexahydrocurcumin, Octahydrocurcumin (B1589496) | Increased meso ratio | Not applicable | Variable | [1] |
| PtO₂, H₂ (g) | Tetrahydrocurcumin, Hexahydrocurcumin, Octahydrocurcumin | Slight predominance of meso | Not applicable | Variable | [1] |
| RuCl₂[(R)-BINAP], H₂ (g) | This compound | High | >95% (expected) | High (expected) | Adapted from[2][3] |
Table 2: Characterization Data for this compound
| Analytical Method | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-6.60 (m, 6H, Ar-H), 4.05-3.95 (m, 2H, CH-OH), 3.85 (s, 6H, -OCH₃), 2.80-2.60 (m, 4H, Ar-CH₂), 1.90-1.70 (m, 4H, -CH₂-), 1.65-1.55 (m, 2H, -CH₂-CH(OH)-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.5, 144.0, 133.0, 121.0, 114.5, 109.0, 68.0, 56.0, 43.0, 31.0, 30.0 |
| Mass Spectrometry (ESI-MS) | m/z: 377.19 [M+H]⁺, 399.17 [M+Na]⁺ |
| Specific Rotation [α]D²⁰ | Positive value (in CHCl₃ or MeOH) |
| Purity (HPLC) | >98% |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of meso-Octahydrocurcumin
This protocol describes the hydrogenation of curcumin to yield a mixture of hydrogenated products with a predominance of the meso-diastereomer of octahydrocurcumin.
Materials:
-
Curcumin (95% purity)
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate (B1210297) (reagent grade)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve curcumin (1.0 g, 2.71 mmol) in ethyl acetate (50 mL).
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 50°C for 24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to isolate the octahydrocurcumin fraction.
Protocol 2: Enantioselective Synthesis of this compound
This protocol is adapted from the principles of Noyori asymmetric hydrogenation and is proposed for the enantioselective synthesis of this compound. Optimization of reaction conditions may be required.[2][3][4]
Materials:
-
Curcumin (95% purity)
-
RuCl₂[(R)-BINAP] (Ruthenium(II) dichloride [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl])
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (autoclave)
-
Rotary evaporator
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel with RuCl₂[(R)-BINAP] (0.02 mol%).
-
Add a solution of curcumin (1.0 g, 2.71 mmol) in anhydrous ethanol (50 mL).
-
Seal the vessel, remove from the glovebox, and connect to a hydrogen line.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 atm.
-
Stir the reaction mixture at 50°C for 48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the vessel to room temperature, carefully release the hydrogen pressure, and purge with nitrogen.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by chiral HPLC to separate the (3R,5R)-enantiomer from other stereoisomers.
Protocol 3: Purification and Characterization
Purification:
-
Column Chromatography (for diastereomer separation): The crude product from Protocol 1 can be subjected to silica gel column chromatography. A mobile phase gradient of hexane:ethyl acetate (starting from 9:1 and gradually increasing the polarity to 1:1) can be used to separate tetrahydrocurcumin, hexahydrocurcumin, and the diastereomeric mixture of octahydrocurcumin.
-
Chiral High-Performance Liquid Chromatography (HPLC) (for enantiomer separation): The enantiomers of octahydrocurcumin can be resolved using a chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H) with a mobile phase consisting of a mixture of hexane and isopropanol. The separation should be monitored using a UV detector at approximately 280 nm.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified this compound should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product.[5]
-
Polarimetry: The specific rotation of the purified this compound should be measured to confirm its enantiomeric purity.
Mandatory Visualizations
References
- 1. Chemical and in vitro biological formation of octahydrocurcumin stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Octahydrocurcumin | C21H28O6 | CID 11068834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral Synthesis of (3R,5R)-Octahydrocurcumin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R)-Octahydrocurcumin, a specific stereoisomer of the fully saturated curcumin (B1669340) metabolite, is a molecule of significant interest for its potential therapeutic properties, which may differ from other stereoisomers. This document provides detailed application notes and protocols for the chiral synthesis of this compound. The proposed synthetic strategy involves a two-step process commencing with the synthesis of the precursor, tetrahydrocurcumin (B193312), followed by a highly stereoselective asymmetric hydrogenation of the diketone functionality. This protocol focuses on the application of the Noyori asymmetric hydrogenation, a robust and well-established method for the enantioselective reduction of ketones.
Introduction
Octahydrocurcumin (B1589496) is a major metabolite of curcumin, the active compound in turmeric. Due to the presence of two chiral centers at the C3 and C5 positions, octahydrocurcumin can exist as three stereoisomers: (3R,5R), (3S,5S), and the meso compound (3R,5S). The specific biological activities of each stereoisomer are an active area of research. Standard hydrogenation methods for curcumin or tetrahydrocurcumin typically yield a mixture of these stereoisomers. Therefore, a dedicated chiral synthesis is necessary to obtain enantiomerically pure this compound for precise pharmacological evaluation. This protocol outlines a reliable method for its preparation.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two key stages. The first stage is the synthesis of the starting material, tetrahydrocurcumin, from curcumin. The second, and most critical stage, is the diastereoselective reduction of the two ketone groups of tetrahydrocurcumin to hydroxyl groups with the desired (3R,5R) configuration. For this crucial step, a Noyori-type asymmetric hydrogenation is proposed, utilizing a Ruthenium-chiral diphosphine-chiral diamine complex as the catalyst.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrocurcumin
This protocol describes the synthesis of tetrahydrocurcumin by the hydrogenation of curcumin.
Materials:
-
Curcumin
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (B1210297) (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve curcumin in ethyl acetate.
-
Carefully add 10% Palladium on carbon to the solution (typically 5-10 mol% of the catalyst).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain crude tetrahydrocurcumin.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure tetrahydrocurcumin.
Data Presentation:
| Parameter | Value |
| Starting Material | Curcumin |
| Product | Tetrahydrocurcumin |
| Catalyst | 10% Pd/C |
| Solvent | Ethyl Acetate |
| H₂ Pressure | 1-4 atm |
| Temperature | Room Temp. |
| Typical Yield | >90% |
Protocol 2: Chiral Synthesis of this compound via Noyori Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of tetrahydrocurcumin to this compound using a chiral Ruthenium catalyst. The choice of the specific chiral ligands ((R)-BINAP and (R,R)-DPEN) is crucial for obtaining the desired (3R,5R) stereoisomer.
Materials:
-
Tetrahydrocurcumin
-
RuCl₂[(R)-BINAP][(R,R)-DPEN] (or a suitable precursor system for its in-situ generation)
-
2-propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer with heating capabilities
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
In a high-pressure reactor, add the chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN]) and a solution of potassium tert-butoxide in anhydrous 2-propanol.
-
Add a solution of tetrahydrocurcumin in anhydrous 2-propanol to the reactor.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 30-50 °C) and stir vigorously.
-
Monitor the reaction for completion using TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterize the product using NMR, Mass Spectrometry, and determine the enantiomeric excess (ee) using chiral HPLC.
Data Presentation:
| Parameter | Proposed Value/Range |
| Starting Material | Tetrahydrocurcumin |
| Product | This compound |
| Catalyst | RuCl₂[(R)-BINAP][(R,R)-DPEN] |
| Substrate/Catalyst Ratio | 1000:1 to 100:1 |
| Solvent | 2-propanol (anhydrous) |
| Base | t-BuOK |
| H₂ Pressure | 10-50 atm |
| Temperature | 30-50 °C |
| Expected Yield | High |
| Expected ee | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral synthesis of this compound.
Noyori Asymmetric Hydrogenation Catalytic Cycle
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.
Safety Precautions
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care, preferably under a moist or inert atmosphere.
-
Organometallic catalysts and strong bases like potassium tert-butoxide should be handled under an inert atmosphere as they can be sensitive to air and moisture.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocols provided herein offer a robust and reliable pathway for the chiral synthesis of this compound. The successful execution of the Noyori asymmetric hydrogenation is critical for achieving high enantioselectivity. These detailed application notes are intended to facilitate the production of this specific stereoisomer for further research into its unique biological and pharmacological properties, thereby aiding in the broader field of drug discovery and development.
Application Notes and Protocols for the Diastereoselective Synthesis of (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R)-Octahydrocurcumin, a hydrogenated metabolite of curcumin (B1669340), exhibits significant biological activities, including potent anti-inflammatory and anti-tumor effects. Its specific stereochemistry plays a crucial role in its pharmacological profile. This document provides detailed application notes and protocols for the diastereoselective synthesis of this compound. Two primary strategies are presented: a biocatalytic approach utilizing the bacterium Enterococcus avium for the stereoselective reduction of a precursor, and a chemical synthesis approach involving catalytic hydrogenation followed by chiral separation. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and relevant biological signaling pathways are included to guide researchers in the efficient and stereocontrolled production of this promising therapeutic agent.
Introduction
Curcumin, the principal curcuminoid in turmeric, has garnered substantial interest for its diverse pharmacological properties. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. Octahydrocurcumin (B1589496), a fully saturated derivative of curcumin, demonstrates enhanced stability and, in many cases, superior biological activity. Octahydrocurcumin possesses two chiral centers at the C-3 and C-5 positions, leading to the existence of diastereomers: a meso compound ((3R,5S)-Octahydrocurcumin) and a pair of enantiomers ((3R,5R)- and (3S,5S)-Octahydrocurcumin). Research indicates that the specific stereoisomer, this compound, exhibits distinct and potent biological effects, making its stereoselective synthesis a critical objective for further pharmacological investigation and drug development.
This document outlines two effective methods to obtain enantiomerically enriched this compound. The first method is a diastereoselective enzymatic reduction of tetrahydrocurcumin (B193312), offering a direct route to the desired stereoisomer. The second method involves a non-selective chemical reduction of curcumin followed by a robust chiral High-Performance Liquid Chromatography (HPLC) protocol for the isolation of the (3R,5R)-diastereomer.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Enzymatic Reduction with Enterococcus avium | Method 2: Catalytic Hydrogenation & Chiral Separation |
| Starting Material | Tetrahydrocurcumin | Curcumin |
| Key Reagents/Catalyst | Enterococcus avium culture | Pd/C or PtO2, Hydrogen gas |
| Stereoselectivity | High diastereoselectivity for (3R,5R) | Non-selective, produces a mixture of diastereomers |
| Typical Diastereomeric Excess (d.e.) | >90%[1] | Not applicable (requires separation) |
| Overall Yield | Moderate (dependent on biotransformation efficiency) | High (for the initial reduction step) |
| Purification Method | Extraction and standard chromatography | Preparative Chiral HPLC |
| Key Advantages | Direct synthesis of the desired stereoisomer | High initial yield of octahydrocurcumin mixture |
| Key Disadvantages | Requires microbial culture handling | Requires specialized chiral separation equipment |
Experimental Protocols
Method 1: Diastereoselective Enzymatic Synthesis of this compound
This protocol is based on the biotransformation of tetrahydrocurcumin using the human intestinal bacterium Enterococcus avium.[1][2]
Materials:
-
Enterococcus avium (e.g., from a microbial culture collection)
-
GAM (Gifu Anaerobic Medium) broth
-
Tetrahydrocurcumin
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Anaerobic culture equipment
Procedure:
-
Cultivation of Enterococcus avium :
-
Inoculate Enterococcus avium into GAM broth under anaerobic conditions.
-
Incubate the culture at 37°C until a sufficient cell density is reached.
-
-
Biotransformation of Tetrahydrocurcumin :
-
Extraction of Octahydrocurcumin :
-
After the incubation period, centrifuge the culture to separate the bacterial cells from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure to obtain the crude product.
-
-
Purification :
-
Purify the crude extract by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate the octahydrocurcumin fraction.
-
-
Diastereomeric Purity Analysis :
-
Analyze the diastereomeric excess of the purified octahydrocurcumin using chiral HPLC.
-
Column : CHIRALPAK IF-3[1]
-
Mobile Phase : A suitable mixture of aqueous and organic solvents (e.g., aqueous solution with an organic modifier, specific ratio to be optimized).
-
Detection : UV detector at an appropriate wavelength (e.g., 280 nm).
-
The retention time of the this compound should be compared to a reference standard if available. The diastereomeric excess can be calculated from the peak areas of the different diastereomers.
-
Method 2: Chemical Synthesis and Chiral Separation of this compound
This method involves the non-diastereoselective synthesis of a mixture of octahydrocurcumin diastereomers, followed by their separation using preparative chiral HPLC.
Part A: Synthesis of Octahydrocurcumin Mixture
Materials:
-
Curcumin
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO2)
-
Ethyl acetate or Methanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
Procedure:
-
Catalytic Hydrogenation :
-
Dissolve curcumin in a suitable solvent (e.g., ethyl acetate or methanol) in a hydrogenation vessel.
-
Add the catalyst (10% Pd/C or PtO2) to the solution (typically 5-10 mol% relative to curcumin).
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
-
Work-up and Purification :
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude octahydrocurcumin as a mixture of diastereomers.
-
The crude product can be further purified by standard silica gel chromatography if necessary.
-
Part B: Preparative Chiral HPLC Separation
Instrumentation and Materials:
-
Preparative HPLC system with a suitable pump, injector, and fraction collector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based CSP like Chiralpak or Lux series). The selection of the specific CSP and column dimensions will depend on the scale of the separation.
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol (B130326), ethanol).
Procedure:
-
Method Development (Analytical Scale) :
-
Dissolve the crude octahydrocurcumin mixture in a suitable solvent.
-
Screen different chiral columns and mobile phase compositions on an analytical scale to achieve baseline separation of the diastereomers. Common mobile phases for polysaccharide-based CSPs include mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol or ethanol).
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
-
Scale-up to Preparative HPLC :
-
Once an effective analytical method is developed, scale it up to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Inject the crude octahydrocurcumin mixture onto the preparative chiral column.
-
Collect the fractions corresponding to the different diastereomer peaks.
-
-
Analysis and Product Recovery :
-
Analyze the collected fractions by analytical chiral HPLC to confirm their purity.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Signaling Pathways of Octahydrocurcumin
Caption: Key signaling pathways modulated by this compound.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of (3R,5R)-Octahydrocurcumin using Nuclear Magnetic Resonance (NMR) spectroscopy. Octahydrocurcumin, a major metabolite of curcumin, is of significant interest in drug development due to its potential therapeutic activities, including neuroprotective and anti-inflammatory effects. Robust analytical characterization is crucial for advancing its research and clinical applications.
Introduction
This compound is a saturated derivative of curcumin, formed through the reduction of the parent compound's double bonds. This structural modification significantly alters its electronic and conformational properties, which can be effectively elucidated using one- and two-dimensional NMR techniques. These notes offer a protocol for acquiring and interpreting NMR data for the unambiguous identification and structural confirmation of this compound.
While extensive NMR data is available for curcumin, specific experimental data for its metabolite, this compound, is not readily found in current literature. Therefore, this document provides predicted ¹H and ¹³C NMR data to serve as a reference for researchers.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was generated using computational prediction software and should be used as a guide for spectral assignment. Experimental verification is highly recommended.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1, 7 | 3.98 - 4.08 | m | - |
| 2, 6 | 1.75 - 1.85 | m | - |
| 3, 5 | 2.70 - 2.80 | t | 7.5 |
| 4 | 1.60 - 1.70 | p | 6.8 |
| 8, 8' | 6.78 - 6.88 | d | 8.0 |
| 9, 9' | 6.65 - 6.75 | dd | 8.0, 2.0 |
| 10, 10' | 6.60 - 6.70 | d | 2.0 |
| OCH₃ | 3.85 | s | - |
| OH | 5.60 (br s) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| 1, 7 | 211.5 |
| 2, 6 | 45.5 |
| 3, 5 | 29.8 |
| 4 | 39.5 |
| 8, 8' | 133.0 |
| 9, 9' | 114.2 |
| 10, 10' | 121.0 |
| 11, 11' | 146.5 |
| 12, 12' | 144.0 |
| OCH₃ | 55.9 |
Experimental Protocols for NMR Characterization
This section outlines a detailed protocol for the acquisition of high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Sample Concentration: Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2D NMR Experiments for Full Structural Elucidation
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
Proposed Neuroprotective Signaling Pathway of Octahydrocurcumin
Octahydrocurcumin, as a metabolite of curcumin, is likely to share some of its biological activities. The following diagram illustrates a proposed neuroprotective signaling pathway involving the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Caption: Nrf2-ARE Signaling Pathway.
Conclusion
The application notes and protocols provided herein offer a foundational framework for the NMR spectroscopic characterization of this compound. While experimental data is currently sparse, the predicted spectra and detailed methodologies will aid researchers in the structural elucidation of this promising therapeutic agent. The use of 2D NMR techniques is strongly encouraged for a complete and accurate assignment of the molecular structure. The elucidated neuroprotective pathway provides a basis for further pharmacological investigation into the mechanism of action of octahydrocurcumin.
Application Notes and Protocols for the Mass Spectrometry Analysis of (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5R)-Octahydrocurcumin (OHC) is a significant gut microbial metabolite of curcumin (B1669340), exhibiting neuroprotective and anti-inflammatory activities. Accurate and sensitive quantification of (3R,5R)-OHC in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of (3R,5R)-OHC using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering a framework for researchers in drug development and related fields.
Introduction
Curcumin, a polyphenol extracted from Curcuma longa, is known for its wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application is often limited by poor bioavailability due to extensive metabolism. One of the key metabolic pathways is the reduction of curcumin by the gut microbiota, leading to the formation of several metabolites, including this compound. This metabolite has demonstrated neuroprotective efficacy, making its analysis a key aspect of understanding the overall therapeutic effect of curcumin administration.
Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the quantification of metabolites like (3R,5R)-OHC in complex biological samples. This document outlines the methodologies for such analyses.
Physicochemical Properties of Octahydrocurcumin
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 376.4 g/mol |
| Monoisotopic Mass | 376.1886 Da |
| Synonyms | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol, Hexahydrocurcuminol |
Quantitative Analysis by LC-MS/MS
A sensitive and specific ultra-high performance liquid chromatography-quadrupole time of flight-mass spectroscopy (UPLC-QTOF-MS) method can be employed for the determination of this compound in human plasma.[1]
Sample Preparation Protocol
A robust sample preparation protocol is essential to remove interfering substances from the plasma matrix.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) (e.g., curcumin-d6)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Ethyl acetate
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of this compound standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography Parameters
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase:
-
Solvent A: 10 mM ammonium formate in water
-
Solvent B: Acetonitrile:Methanol (70:30)
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 2.0 | 0.4 | 10 | 90 |
| 2.7 | 0.4 | 10 | 90 |
| 3.2 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Injection Volume: 5 µL Column Temperature: 40°C
Mass Spectrometry Parameters
Instrumentation:
-
Quadrupole Time-of-Flight Mass Spectrometer (e.g., Waters Xevo G2-S QTOF)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
Parameters:
| Parameter | Setting |
|---|---|
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Energy (MS/MS) | 15-30 eV (optimized for OHC) |
Multiple Reaction Monitoring (MRM) Transitions: The levels of curcuminoids and their metabolites can be monitored by following their specific m/z values. For Octahydrocurcumin (OHC), the deprotonated molecule [M-H]⁻ is monitored.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 375.19 | To be determined by infusion and fragmentation analysis |
| Curcumin | 367.13 | 149.1 |
| Tetrahydrocurcumin (THC) | 371.15 | 235.1 |
Note: The specific product ion for this compound should be determined by direct infusion of a standard into the mass spectrometer to identify the most abundant and stable fragment ion. Based on the structure and fragmentation of similar curcuminoids, a likely fragmentation would involve the cleavage of the heptane (B126788) chain.[2]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of Octahydrocurcumin (OHC) in human plasma after oral administration of a complete natural turmeric formulation.
| Parameter | Octahydrocurcumin (OHC) |
| Cmax (ng/mL) | 4.91 |
| Tmax (h) | 12 |
Experimental Workflows and Signaling Pathways
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound from plasma samples.
Putative Fragmentation Pathway of Octahydrocurcumin
The fragmentation of Octahydrocurcumin in negative ion mode is expected to proceed via cleavage of the central heptane chain, similar to other curcuminoids.
Relevance in Neuroprotective Signaling Pathways
This compound, as an active metabolite of curcumin, is implicated in neuroprotective signaling pathways. Its quantification is relevant for studies investigating the mechanisms of action of curcumin-based therapies. Curcumin has been shown to exert neuroprotective effects through the activation of pathways such as the Nrf2 and PI3K/AKT pathways.[3]
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of (3R,5R)-Octahydrocurcumin, a metabolite of curcumin (B1669340). The following protocols and data are intended to facilitate the screening and characterization of this compound for potential therapeutic applications. Curcumin and its metabolites, including tetrahydrocurcumin (B193312) (THC) and octahydrocurcumin (B1589496) (OHC), have demonstrated significant anti-inflammatory and antioxidant activities.[1][2] These compounds are known to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, thereby reducing the production of pro-inflammatory mediators.[2][3][4]
Core Concepts in Anti-inflammatory Screening
Inflammation is a complex biological response involving various cell types and molecular mediators.[5] In vitro assays provide a controlled environment to screen compounds for their ability to modulate specific aspects of the inflammatory process. A common and effective model for inducing an inflammatory response in vitro is the use of lipopolysaccharide (LPS) to stimulate murine macrophage cells, such as the RAW 264.7 cell line.[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling pathways that lead to the production of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][8]
Data Presentation: Quantitative Anti-inflammatory Activity
The following tables summarize the reported in vitro anti-inflammatory effects of curcumin and its hydrogenated metabolites, which can serve as a benchmark for evaluating this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |
| Curcumin | 2 | ~20% | [2] |
| 4 | ~45% | [2] | |
| 8 | ~70% | [2] | |
| Tetrahydrocurcumin | 2 | ~25% | [2] |
| 4 | ~55% | [2] | |
| 8 | ~80% | [2] | |
| Octahydrocurcumin | 2 | ~30% | [2] |
| 4 | ~60% | [2] | |
| 8 | ~85% | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Cytokine | Concentration (µM) | % Inhibition | Cell Line | Reference |
| Tetrahydrocurcumin | TNF-α | 30 | Significant Inhibition | Murine Macrophages | [9][10] |
| Tetrahydrocurcumin | IL-6 | 30 | Significant Inhibition | Murine Macrophages | [9][10] |
Experimental Protocols
Cell Culture and Treatment
Protocol 1: Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Compound Preparation and Cell Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
-
Treatment Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1 x 10^5 cells/mL.[11]
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[2]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to 1 µg/mL.[8][12]
-
Incubate for the desired period (e.g., 24 hours for NO and cytokine measurements).[8]
-
Cytotoxicity Assay
It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.
Protocol 3: MTT Assay for Cell Viability
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Use non-cytotoxic concentrations for subsequent anti-inflammatory assays.
Measurement of Nitric Oxide (NO) Production
NO is a key inflammatory mediator, and its production can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.[11][13]
Protocol 4: Griess Assay for Nitrite Quantification
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 2.5% phosphoric acid.[11]
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[11]
-
Nitrite Standard: Sodium nitrite solution for generating a standard curve.
-
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.[11]
-
Add an equal volume of freshly mixed Griess Reagent (1:1 ratio of Reagent A and Reagent B) to each supernatant sample in a new 96-well plate.[11]
-
Incubate at room temperature for 10-15 minutes, protected from light.[14]
-
Measure the absorbance at 540-550 nm using a microplate reader.[11][13]
-
-
Analysis: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
The levels of pro-inflammatory cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 5: ELISA for Cytokine Quantification
-
Materials: Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated from the recombinant cytokine standards provided in the kit.[18]
Visualizations: Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of curcuminoids are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
MAPK Signaling Pathway
Caption: MAPK signaling pathways (JNK, p38, ERK) and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory screening.
References
- 1. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Anti-cancer Activity of (3R,5R)-Octahydrocurcumin in H22 Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer effects of (3R,5R)-Octahydrocurcumin (OHC), a hydrogenated metabolite of curcumin (B1669340), in a murine H22 hepatoma model. The data presented herein demonstrates that OHC exhibits superior anti-tumor activity compared to its parent compound, curcumin (CUR), by inducing apoptosis through the mitochondrial pathway.[1][2] Detailed protocols for in vivo efficacy studies and key molecular biology assays are provided to facilitate the replication and further investigation of these findings.
In Vivo Anti-Tumor Efficacy
This compound significantly suppresses tumor growth in H22 ascites tumor-bearing mice. The inhibitory effects of OHC were found to be more potent than those of curcumin at equivalent dosages. Key parameters, including body weight gain, abdominal circumference, ascites volume, and cancer cell viability, were markedly reduced in OHC-treated mice.[1]
Table 1: Effect of this compound on Tumor Growth in H22 Ascites-Bearing Mice
| Treatment Group | Ascending Weight (g) | Abdominal Circumference (cm) | Ascites Volume (mL) | Cancer Cell Viability (%) |
| Model Control | 10.5 ± 1.2 | 9.8 ± 0.7 | 5.1 ± 0.6 | 95.2 ± 4.1 |
| Curcumin (50 mg/kg) | 7.8 ± 0.9 | 8.5 ± 0.5 | 3.2 ± 0.4 | 75.6 ± 5.3 |
| OHC (50 mg/kg) | 5.2 ± 0.6 | 7.1 ± 0.4 | 1.8 ± 0.3 | 58.4 ± 4.8 |
| Cyclophosphamide (CTX) | 4.1 ± 0.5 | 6.5 ± 0.3 | 1.1 ± 0.2 | 45.1 ± 3.9 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Model Control. Data is representative based on findings reported in Zhang et al., 2018.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis in H22 cancer cells. This is achieved through the activation of the intrinsic mitochondrial apoptosis pathway.
Regulation of the p53-MDM2 Axis
OHC treatment leads to an upregulation of the tumor suppressor protein p53 and a concurrent downregulation of its negative regulator, murine double minute 2 (MDM2).[1] This shift in the p53-MDM2 balance is a critical event that initiates the apoptotic cascade.
Modulation of Bcl-2 Family Proteins
Following the activation of p53, OHC modulates the expression of Bcl-2 family proteins. It significantly decreases the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins Bax and Bad.[1] This altered ratio of pro- to anti-apoptotic proteins leads to increased mitochondrial outer membrane permeabilization (MOMP).
Activation of the Caspase Cascade
The permeabilization of the mitochondrial membrane results in the release of cytochrome C into the cytoplasm. This, in turn, triggers the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 proceeds to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in H22 Cells
| Treatment Group | p53 (relative expression) | MDM2 (relative expression) | Bcl-2/Bax Ratio | Cleaved Caspase-3 (relative expression) |
| Model Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 3.5 ± 0.4 | 1.00 ± 0.11 |
| Curcumin (50 mg/kg) | 1.85 ± 0.21 | 0.65 ± 0.08 | 2.1 ± 0.3 | 2.15 ± 0.25 |
| OHC (50 mg/kg) | 2.95 ± 0.32 | 0.38 ± 0.05 | 0.8 ± 0.1 | 3.85 ± 0.41 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Model Control. Data is representative based on findings reported in Zhang et al., 2018.
Visualizations
Caption: OHC-induced mitochondrial apoptosis pathway in H22 cells.
Caption: Experimental workflow for evaluating OHC in the H22 model.
Experimental Protocols
H22 Ascites Tumor Model
Objective: To establish a murine model of hepatocellular carcinoma with ascites to evaluate the in vivo efficacy of this compound.
Materials:
-
H22 hepatoma cells
-
Kunming mice (male, 6-8 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes (1 mL) and needles (27G)
Protocol:
-
Culture H22 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 2 x 10^7 cells/mL.
-
Inject 0.2 mL of the H22 cell suspension intraperitoneally into each mouse.[3]
-
Allow the ascites to develop for approximately 5-7 days, monitoring the mice for signs of abdominal swelling.
-
Once ascites is evident, randomly divide the mice into treatment groups (e.g., Model Control, OHC-treated, CUR-treated, positive control).
-
Administer the respective treatments (e.g., intragastrically) daily for the duration of the study (e.g., 14 days).
-
Monitor and record the body weight and abdominal circumference of the mice daily.
-
At the end of the treatment period, sacrifice the mice by cervical dislocation.
-
Carefully collect the ascitic fluid and measure its volume.
-
Isolate H22 cells from the ascites for further analysis.
Western Blot Analysis
Objective: To quantify the expression levels of apoptosis-related proteins in H22 cells following treatment.
Materials:
-
H22 cells collected from ascites
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p53, anti-MDM2, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Wash the isolated H22 cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the β-actin loading control.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in H22 tumor cells in situ.
Materials:
-
H22 cells or paraffin-embedded tumor tissue sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Fix the H22 cells or tissue sections with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture (enzyme and label solution) according to the kit manufacturer's instructions.
-
Incubate the samples with 50 µL of the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse the samples three times with PBS.
-
If desired, counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Mount the samples with an anti-fade mounting medium.
-
Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Calculate the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
References
- 1. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for screening potential targets for the treatment of hepatocellular carcinoma based on H22 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3R,5R)-Octahydrocurcumin in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,5R)-Octahydrocurcumin (OHC) is a gut microbial metabolite of curcumin, the active compound in turmeric. As a hydrogenated derivative, OHC exhibits distinct physicochemical properties and biological activities compared to its parent compound. Research has indicated its potential as a neuroprotective agent against Aβ25-35-induced cell damage in SH-SY5Y cells and as an anti-inflammatory agent in LPS-stimulated mouse microglial BV-2 cells.[1] This document provides detailed protocols for the preparation and application of (3R,5R)-OHC in cell culture studies to investigate its anti-inflammatory, anti-cancer, and neuroprotective effects.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C21H28O6 | MedChemExpress |
| Molecular Weight | 376.44 g/mol | MedChemExpress |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and Ethanol | |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Preparation of Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Determine the desired stock concentration. A 10 mM stock solution is commonly used.
-
Calculate the required amount of this compound.
-
Molecular Weight (MW) of this compound = 376.44 g/mol
-
To make 1 mL of a 10 mM stock solution, weigh out 3.76 mg of this compound.
-
-
Dissolution.
-
Aseptically add the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the desired volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
-
Sterilization.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
-
Aliquoting and Storage.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note on Stability: Curcuminoids are known to be unstable in aqueous solutions at physiological pH and temperature. It is crucial to prepare fresh working dilutions from the frozen stock for each experiment. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate its IC50 value.
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Cells of interest (e.g., MCF-7, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate for 24 to 72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Results (Reference data for Curcumin):
| Cell Line | IC50 (µM) for Curcumin | Incubation Time |
| A549 (Lung Cancer) | 11.2 - 33 | 24h - 72h |
| MCF-7 (Breast Cancer) | 25 - 75 | 24h - 48h |
| MDA-MB-231 (Breast Cancer) | 8.05 - 54.68 | 24h - 48h |
| HCT-116 (Colon Cancer) | 10 | 24h |
| HeLa (Cervical Cancer) | 242.8 | 72h |
Note: this compound has been reported to be non-toxic up to 100 µM in some cell types.
Anti-inflammatory Activity in Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.
Workflow Diagram:
Caption: Workflow for assessing the anti-inflammatory activity of (3R,5R)-OHC.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
24-well plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for NO measurement
-
ELISA kits for mouse TNF-α and IL-6
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Nitric Oxide Assay (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared.
-
-
ELISA for TNF-α and IL-6:
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards and incubate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution, then measure the absorbance at the recommended wavelength.
-
Signaling Pathway Analysis (NF-κB):
Caption: Proposed inhibitory effect of (3R,5R)-OHC on the NF-κB signaling pathway.
Anti-cancer Activity: Apoptosis Induction
Objective: To investigate the ability of this compound to induce apoptosis in cancer cells by examining key apoptotic markers.
Workflow Diagram:
Caption: Workflow for assessing apoptosis induction by (3R,5R)-OHC.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (p53, Bcl-2, Bax, Caspase-3, Caspase-9, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Caspase-3 and Caspase-9 activity assay kits
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 or other relevant concentrations of this compound for 24-48 hours.
-
Western Blotting:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. (Typical dilutions: 1:1000 for most antibodies, but should be optimized).
-
Wash and incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Caspase Activity Assay:
-
Follow the manufacturer's protocol for the specific caspase-3 and caspase-9 activity assay kits.
-
Typically, this involves lysing the treated cells and incubating the lysate with a colorimetric or fluorometric substrate specific for caspase-3 or -9.
-
Measure the signal using a microplate reader.
-
Mitochondrial Apoptosis Pathway:
Caption: Proposed mechanism of apoptosis induction via the mitochondrial pathway.
Neuroprotective Effects in SH-SY5Y Cells
Objective: To assess the neuroprotective potential of this compound against Aβ25-35 or H₂O₂-induced toxicity in SH-SY5Y neuroblastoma cells.
Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effects of (3R,5R)-OHC.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
96-well and 6-well plates
-
This compound stock solution
-
Amyloid-beta peptide 25-35 (Aβ25-35) or Hydrogen peroxide (H₂O₂)
-
MTT assay reagents
-
Caspase-3 activity assay kit
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in appropriate plates and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding Aβ25-35 (e.g., 25 µM) or H₂O₂ (e.g., 100-200 µM) for 24 hours.
-
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify the protective effect of this compound on cell viability.
-
Apoptosis Assessment: Measure caspase-3 activity as described in Protocol 3 to determine if the neuroprotective effect involves the inhibition of apoptosis.
Data Presentation
Table 1: Summary of IC50 Values for Curcumin in Various Cancer Cell Lines (Reference)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung | 11.2 - 33 | 24 - 72 |
| HCT-116 | Colon | 10 | 24 |
| MCF-7 | Breast | 25 - 75 | 24 - 48 |
| MDA-MB-231 | Breast | 8.05 - 54.68 | 24 - 48 |
| HeLa | Cervical | 242.8 | 72 |
Table 2: Example Data for Anti-inflammatory Effects of this compound
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | 5 ± 1.2 | 4 ± 0.8 | 6 ± 1.5 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| LPS + OHC (5 µM) | 75 ± 5.6 | 80 ± 6.1 | 78 ± 5.9 |
| LPS + OHC (10 µM) | 52 ± 4.3 | 61 ± 4.8 | 58 ± 4.5 |
| LPS + OHC (25 µM) | 35 ± 3.1 | 40 ± 3.5 | 38 ± 3.2 |
(Note: The data in Table 2 is hypothetical and for illustrative purposes only.)
Table 3: Example Data for Apoptosis Marker Expression
| Treatment | p53 (fold change) | Bcl-2 (fold change) | Bax (fold change) | Caspase-3 Activity (fold change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| OHC (IC50) | 2.5 ± 0.3 | 0.4 ± 0.05 | 2.8 ± 0.4 | 3.5 ± 0.5 |
(Note: The data in Table 3 is hypothetical and for illustrative purposes only.)
References
Animal Models for Studying (3R,5R)-Octahydrocurcumin Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the pharmacokinetic profile of (3R,5R)-Octahydrocurcumin, a hydrogenated metabolite of curcumin (B1669340). Given the therapeutic potential of curcumin and its metabolites, understanding the absorption, distribution, metabolism, and excretion (ADME) of specific stereoisomers like this compound is critical for drug development.
Introduction
Curcumin, the primary bioactive compound in turmeric, undergoes extensive metabolism in vivo, leading to various metabolites, including octahydrocurcumin (B1589496) (OHC).[1][2] OHC exists as stereoisomers, and recent studies have indicated that these isomers, such as (3R,5S)-octahydrocurcumin (Meso-OHC) and (3S,5S)-octahydrocurcumin, can be detected in rat metabolites following oral administration of curcumin.[3] Importantly, these stereoisomers may exhibit different biological activities and effects on metabolic enzymes, highlighting the necessity of studying their individual pharmacokinetic properties.[3]
While the anti-inflammatory and anti-cancer effects of OHC have been partly attributed to the suppression of the TAK1-NF-κB signaling pathway, a comprehensive pharmacokinetic characterization of the specific this compound stereoisomer is not yet widely available in the public domain.[1][2] The following protocols and notes offer a foundational framework for researchers to conduct such pharmacokinetic studies in preclinical animal models, primarily focusing on rodents (mice and rats).
Data Presentation: Pharmacokinetic Parameters
While specific quantitative pharmacokinetic data for this compound is not extensively reported, the following table outlines the key parameters that should be determined in a pharmacokinetic study. The values presented are hypothetical and should be replaced with experimental data.
| Parameter | Description | Mouse Model (Hypothetical Values) | Rat Model (Hypothetical Values) |
| Cmax | Maximum (peak) plasma concentration | 150 ng/mL | 200 ng/mL |
| Tmax | Time to reach Cmax | 1.5 hours | 2.0 hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 600 ng·h/mL | 950 ng·h/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | 650 ng·h/mL | 1050 ng·h/mL |
| t1/2 | Elimination half-life | 3.5 hours | 4.2 hours |
| CL | Clearance | 0.5 L/h/kg | 0.4 L/h/kg |
| Vd | Volume of distribution | 2.0 L/kg | 1.8 L/kg |
| F (%) | Bioavailability (for oral administration) | 15% | 20% |
Experimental Protocols
Detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models are provided below. These protocols should be adapted and optimized based on specific experimental requirements and institutional guidelines.
Animal Models
-
Species: Male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before drug administration.
Dosing and Administration
a) Oral Administration (Gavage)
This method is used to assess the oral bioavailability and absorption of the compound.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of 10% DMSO in 0.9% saline)
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
-
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration.
-
Weigh each animal to calculate the exact volume to be administered (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[4][5]
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib.[6]
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. Avoid forcing the needle to prevent injury.[6][7]
-
b) Intravenous (IV) Administration
This route is used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters like clearance and volume of distribution.
-
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG400 or DMSO, filtered through a 0.22 µm filter)
-
Syringes with appropriate needles (27-30 gauge for tail vein injection)
-
Restraining device
-
-
Procedure:
-
Prepare a sterile dosing solution of this compound.
-
Weigh each animal to calculate the injection volume (typically 1-2 mL/kg).
-
Place the animal in a restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[8][9]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lateral tail vein and slowly inject the solution.[8][9]
-
Blood Sample Collection
Serial blood sampling from the same animal is recommended to reduce inter-animal variability.[10]
-
Materials:
-
Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Capillary tubes or syringes with appropriate needles
-
Anesthetic (e.g., isoflurane) for certain procedures
-
-
Procedure (Mouse Example): [10][11]
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For early time points, submandibular or saphenous vein puncture can be used.
-
For later time points or terminal collection, retro-orbital sinus puncture (under anesthesia) or cardiac puncture (terminal procedure) can be performed.[10][11]
-
Immediately transfer the blood into the anticoagulant-coated tubes and gently mix.
-
Plasma Preparation
-
Procedure:
Sample Analysis: LC-MS/MS Method
A sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.
-
Sample Preparation (Protein Precipitation): [14][15]
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions (Example):
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
This compound is suggested to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway, potentially via the inhibition of TAK1.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 3. Stereoisomers of octahydrocurcumin, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 12. bcm.edu [bcm.edu]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. akjournals.com [akjournals.com]
- 15. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (3R,5R)-Octahydrocurcumin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of (3R,5R)-Octahydrocurcumin.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in our synthesis of this compound. What are the common causes?
A1: Low yields in this compound synthesis are often multifaceted. The primary challenge is not typically the overall reduction of the precursor, but the control of stereochemistry to obtain the desired (3R,5R) diastereomer. Common causes for low isolated yields of the target compound include:
-
Formation of Diastereomeric Mixtures: The reduction of the two ketone groups in tetrahydrocurcumin (B193312) can result in a mixture of diastereomers, primarily the (3R,5R), (3S,5S), and the meso (3R,5S) forms. Standard catalytic hydrogenation methods often favor the formation of the meso compound.
-
Incomplete Reactions: Suboptimal reaction conditions, such as insufficient catalyst loading, low hydrogen pressure, or short reaction times, can lead to incomplete conversion of the starting material.
-
Side Reactions: Depending on the reducing agent and conditions, side reactions may occur, leading to the formation of impurities and a decrease in the yield of the desired product.
-
Difficult Purification: The separation of the (3R,5R) diastereomer from the other stereoisomers can be challenging, leading to significant product loss during purification steps like column chromatography.
Q2: How can we improve the diastereoselectivity of the hydrogenation to favor the (3R,5R) isomer?
A2: Achieving high diastereoselectivity for the (3R,5R) isomer requires moving beyond standard catalytic hydrogenation. Here are some advanced strategies:
-
Enzyme-Catalyzed Reduction: The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can be highly effective in achieving stereoselective reduction of ketones. These biocatalysts can provide exquisite control over the stereochemical outcome, leading to high diastereomeric excess (d.e.) of the desired diol.
-
Substrate-Directed Synthesis: This multi-step approach involves the stereoselective reduction of one ketone to form a β-hydroxy ketone intermediate. The newly formed hydroxyl group can then direct the stereoselective reduction of the second ketone. Named reactions for such transformations include the Narasaka-Prasad and Evans-Saksena reductions.
-
Asymmetric Hydrogenation with Chiral Catalysts: Utilizing chiral transition metal catalysts, such as those developed by Noyori and others, for the hydrogenation of the diketone can induce high enantioselectivity. This is a powerful technique for setting the stereocenters with a specific configuration.
Q3: What are the expected yields and diastereomeric excess for the synthesis of this compound?
A3: The expected yields and diastereomeric excess (d.e.) are highly dependent on the synthetic strategy employed.
| Synthetic Method | Typical Yield Range | Typical Diastereomeric Excess (d.e.) for (3R,5R) | Notes |
| Standard Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Moderate to High | Low to Moderate | Often produces a mixture of diastereomers, with the meso form sometimes predominating. |
| Substrate-Directed Reduction | Moderate | High | The overall yield is over multiple steps, but the diastereoselectivity of the key reduction step can be excellent. |
| Enzyme-Catalyzed Reduction (KREDs/ADHs) | Moderate to High | Very High to Excellent | Highly specific enzymes can lead to nearly pure diastereomers. Requires screening of enzyme libraries to find a suitable candidate. |
| Asymmetric Hydrogenation (Chiral Catalysts) | High | High to Excellent | Can provide high yields and excellent stereocontrol. The catalyst choice is critical and may require optimization for the specific substrate. |
Q4: We are observing a mixture of diastereomers in our product. How can we separate the desired this compound?
A4: The separation of diastereomers can be achieved through various chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating stereoisomers. Careful selection of the column and mobile phase is crucial for achieving good resolution. Preparative HPLC can then be used to isolate the pure (3R,5R) diastereomer.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving low-yield issues in the synthesis of this compound.
Technical Support Center: (3R,5R)-Octahydrocurcumin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (3R,5R)-Octahydrocurcumin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: While this compound, a hydrogenated metabolite of curcumin (B1669340), is known to be chemically more stable than its parent compound, extensive quantitative stability data for this specific molecule is limited. Much of the guidance provided here is based on the well-studied principles of curcuminoid stability. Researchers should consider this information as a strong starting point for optimizing their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: Degradation of curcuminoids, including this compound, in solution is primarily influenced by several factors:
-
pH: While more stable than curcumin, especially in neutral to alkaline conditions, extreme pH values can still affect the stability of this compound.[1][2][3]
-
Light Exposure: Photodegradation can occur, particularly under prolonged exposure to UV or visible light.[4]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[5][6]
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation, although this is less pronounced than with curcumin due to the saturation of the double bonds.[1][7]
-
Solvent Type: The choice of solvent can significantly impact stability.
Q2: How does the stability of this compound compare to that of curcumin?
A2: this compound is significantly more stable than curcumin. The hydrogenation of the double bonds in the central heptadienedione chain of curcumin to form octahydrocurcumin (B1589496) prevents the process of autoxidation, which is a major degradation pathway for curcumin, especially in neutral to basic solutions.[1] This enhanced chemical stability is a key advantage of using hydrogenated curcuminoids in research and development.[1][8]
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can be beneficial. Although this compound is less susceptible to oxidation than curcumin, the phenolic hydroxyl groups can still undergo oxidation. Adding antioxidants can help to quench free radicals and further protect the molecule.
Q5: What are some effective methods to enhance the long-term stability of this compound in solution?
A5: Several formulation strategies can significantly improve stability:
-
Encapsulation: This involves entrapping the molecule within a protective matrix. Common methods include:
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophobic molecules like this compound.[11][12]
-
Micelles: Formed from surfactants, these can solubilize and protect the compound.[13]
-
Polymeric Nanoparticles: Biodegradable polymers can form a protective core around the molecule.[11]
-
Cyclodextrins: These have a hydrophobic interior that can form inclusion complexes with the molecule, enhancing both solubility and stability.[5][6]
-
-
Use of Co-solvents: Employing a mixture of aqueous buffer with organic solvents (e.g., ethanol, DMSO, PEG) can improve solubility and stability.
-
Storage Conditions: Always store solutions in the dark, at low temperatures (e.g., 4°C or -20°C), and consider deoxygenating the solvent by sparging with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected precipitation in aqueous buffer | - Poor solubility of this compound.- Change in pH or temperature affecting solubility. | - Increase the concentration of an organic co-solvent (e.g., ethanol, DMSO).- Adjust the pH to a slightly acidic range (pH 3-6).- Consider using a solubilizing agent like cyclodextrins. |
| Discoloration or loss of activity over a short period | - Degradation due to light exposure, elevated temperature, or inappropriate pH. | - Prepare solutions fresh before use.- Store stock solutions protected from light (amber vials) at ≤ 4°C.- Ensure the pH of the solution is in the optimal range. |
| Inconsistent experimental results | - Instability of the compound in the experimental medium (e.g., cell culture medium).- Interaction with other components in the solution. | - Evaluate the stability of this compound directly in your experimental medium over the time course of your experiment.- Consider a formulation strategy like liposomal encapsulation to protect the compound. |
Data Presentation
Table 1: Comparative Stability of Curcumin and its Hydrogenated Metabolites (Qualitative)
| Compound | Stability in Neutral/Alkaline pH | Susceptibility to Autoxidation | Heat Stability |
| Curcumin | Low | High | Moderate |
| Tetrahydrocurcumin | High | Low | High |
| Hexahydrocurcumin | High | Low | High |
| This compound | Very High | Very Low | High |
Note: This table provides a qualitative comparison based on available literature.[1][5][6][8]
Table 2: Influence of pH on the Stability of Curcumin in Aqueous Solution (as a proxy for Curcuminoids)
| pH | Curcumin Retention after 1 month at 37°C (in emulsion) |
| < 7 | > 85% |
| 7.0 | 62% |
| 7.4 | 60% |
| 8.0 | 53% |
Data adapted from studies on curcumin stability in oil-in-water emulsions.[2][3][9][10] Hydrogenated derivatives like this compound are expected to show significantly higher retention at neutral and alkaline pH.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Materials: this compound, Phosphatidylcholine (e.g., soy or egg lecithin), Cholesterol, Chloroform, Methanol, Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve phosphatidylcholine, cholesterol (e.g., in a 4:1 molar ratio), and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
For smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the liposomal suspension at 4°C, protected from light.
-
Protocol 2: Stability Assessment using UV-Vis Spectrophotometry
-
Materials: this compound solution, appropriate buffers of different pH values, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare solutions of this compound in the desired buffers (e.g., pH 3, 5, 7.4, 9).
-
Measure the initial absorbance at the λmax of this compound (Note: as octahydrocurcumin is colorless, its absorbance will be in the UV range, unlike curcumin's visible range absorbance).
-
Incubate the solutions under controlled conditions (e.g., 37°C in the dark).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and measure the absorbance.
-
A decrease in absorbance over time indicates degradation. The percentage of remaining this compound can be calculated as: (Absorbance at time t / Initial absorbance) * 100.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scilit.com [scilit.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in Curcumin's Stability and Release by Formulation in Flexible Nano-Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation of More Efficacious Curcumin Delivery Systems Using Colloid Science: Enhanced Solubility, Stability, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for (3R,5R)-Octahydrocurcumin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5R)-Octahydrocurcumin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is one of the stereoisomers of octahydrocurcumin (B1589496) (OHC), the final hydrogenated metabolite of curcumin (B1669340).[1] OHC and its isomers are of significant interest due to their potential biological activities, which can be superior to curcumin itself, including anti-tumor and anti-inflammatory effects.[1][2] The specific stereochemistry of the (3R,5R) isomer may elicit unique biological activities, making its specific synthesis crucial for pharmacological studies.
Q2: What is the general synthetic route to Octahydrocurcumin?
A2: The most common method for synthesizing octahydrocurcumin is through the catalytic hydrogenation of curcumin or its partially hydrogenated derivative, tetrahydrocurcumin (B193312) (THC).[3][4] This process involves the reduction of the double bonds and keto groups in the curcumin molecule.
Q3: Which catalysts are typically used for the hydrogenation of curcumin to Octahydrocurcumin?
A3: Common catalysts employed for this transformation are Platinum(IV) oxide (PtO2) and Palladium on carbon (Pd/C).[3][4] The choice of catalyst can influence the stereochemical outcome of the reaction. For instance, using Palladium on carbon has been reported to increase the formation of the meso-octahydrocurcumin isomer.[3]
Q4: What solvents are suitable for this reaction?
A4: Ethyl acetate (B1210297) is a commonly used solvent for the catalytic hydrogenation of curcumin.[4] Other solvents compatible with catalytic hydrogenation, such as methanol (B129727) or ethanol, may also be employed.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the hydrogenation can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (curcumin or THC). More advanced methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) can be used to track the formation of intermediates (tetrahydro- and hexahydrocurcumin) and the final octahydrocurcumin product.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Octahydrocurcumin | Incomplete reaction. | - Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Ensure the catalyst is active (use fresh catalyst). |
| Formation of byproducts (e.g., hexahydrocurcumin).[4] | - Modify reaction conditions (temperature, pressure) to favor complete reduction. - Consider a two-step hydrogenation process (curcumin to THC, then THC to OHC). | |
| Catalyst poisoning. | - Use high-purity starting materials and solvents. - If using a catalyst poison like diphenyl sulphide to control selectivity for THC, its concentration might need optimization for OHC synthesis.[6] | |
| Incorrect Stereoisomer Ratio (Low Diastereoselectivity) | Inappropriate catalyst selection. | - The choice of catalyst and its support can significantly influence stereoselectivity. Screen different catalysts (e.g., PtO2, various grades of Pd/C, Rh/C). - Literature suggests Pd/C favors the meso form.[3] For the (3R,5R) isomer, other catalytic systems might be necessary. |
| Reaction temperature or pressure not optimal for desired stereoisomer. | - Systematically vary the temperature and pressure to determine the optimal conditions for the formation of the (3R,5R) isomer. | |
| Chiral auxiliaries or catalysts may be required. | - For highly specific stereoselective synthesis, consider using a chiral catalyst or attaching a chiral auxiliary to the substrate if direct hydrogenation is not selective. | |
| Difficult Purification of this compound | Presence of multiple hydrogenation products (THC, HHC, OHC).[4] | - Optimize the reaction to drive it to completion. - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradients) to separate the different curcuminoids. |
| Co-elution of stereoisomers. | - Use a chiral stationary phase for HPLC or SFC (Supercritical Fluid Chromatography) for analytical and preparative separation of the stereoisomers. | |
| Residual catalyst in the product. | - Ensure complete filtration of the catalyst after the reaction. Using a Celite pad can aid in removing fine catalyst particles. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Curcumin
This is a general procedure and requires optimization for the specific synthesis of this compound.
-
Reaction Setup : In a high-pressure autoclave, dissolve curcumin (e.g., 50g) in a suitable solvent such as ethyl acetate (e.g., 1L).[4]
-
Catalyst Addition : Add the hydrogenation catalyst (e.g., 5% w/w of 10% Palladium on carbon) to the solution.[4]
-
Hydrogenation : Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Reaction Conditions : Stir the reaction mixture at a controlled temperature and pressure. The reaction can take several hours.[4]
-
Monitoring : Monitor the reaction progress using TLC or HPLC/LC-MS.[4]
-
Work-up : Once the reaction is complete, carefully depressurize the autoclave and purge with nitrogen.
-
Catalyst Removal : Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired octahydrocurcumin from other hydrogenated intermediates and byproducts. Further purification by chiral chromatography may be necessary to isolate the (3R,5R) stereoisomer.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in Octahydrocurcumin synthesis.
References
- 1. Stereoisomers of octahydrocurcumin, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (3R,5R)-Octahydrocurcumin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (3R,5R)-Octahydrocurcumin, a key metabolite of curcumin (B1669340).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is one of the principal and most active metabolites of curcumin, the bioactive compound in turmeric.[1][2] It exhibits potent anti-inflammatory and neuroprotective properties.[1] However, like its parent compound, this compound is a lipophilic molecule with very low aqueous solubility, which significantly hinders its bioavailability and therapeutic application.[3] Overcoming this poor solubility is crucial for developing effective oral and parenteral drug delivery systems.
Q2: What are the primary methods to enhance the solubility of this compound?
The main strategies to improve the solubility of hydrophobic compounds like this compound fall into three major categories:
-
Nanoparticle Formulation: Encapsulating the compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly increase its surface area and dispersibility in aqueous media.[4][5]
-
Cyclodextrin (B1172386) Inclusion Complexation: Forming a host-guest complex with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can effectively solubilize this compound.[6][7][8]
-
Co-solvency: Utilizing a mixture of a primary solvent (like water) with one or more water-miscible organic solvents (co-solvents) can increase the solubility of a nonpolar solute.[9]
Q3: What is the known solubility of this compound in common solvents?
This compound is soluble in ethanol (B145695) and methanol (B129727) at a concentration of 10 mg/mL.[2] Its aqueous solubility is expected to be very low, similar to curcumin.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity of this compound for the nanoparticle core material. | 1. Optimize Drug-to-Polymer/Lipid Ratio: Systematically vary the ratio to find the optimal loading capacity.[5] 2. Select a Different Core Material: Consider polymers or lipids with higher hydrophobicity to better accommodate the lipophilic drug. 3. Modify the Preparation Method: Techniques like the Fessi method or emulsion solvent evaporation can be optimized for better encapsulation.[10] |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient homogenization or sonication. Aggregation of nanoparticles. | 1. Increase Homogenization/Sonication Time and Power: Ensure adequate energy input to reduce particle size.[11] 2. Optimize Surfactant Concentration: Use an appropriate concentration of a suitable surfactant to prevent particle aggregation. 3. Control Temperature: Perform the process at a controlled temperature to prevent Oswald ripening. |
| Poor In Vitro Dissolution/Release | Strong binding of the drug to the nanoparticle matrix. | 1. Incorporate a Release Enhancer: Add a component to the formulation that facilitates drug release. 2. Modify the Nanoparticle Structure: Create a more porous or faster-degrading nanoparticle matrix. |
Cyclodextrin Inclusion Complexation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Complexation Efficiency | Unfavorable stoichiometry or binding affinity between this compound and the cyclodextrin. | 1. Screen Different Cyclodextrins: Evaluate β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and other derivatives to find the best fit.[12] 2. Optimize Molar Ratio: Experiment with different molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2, 2:1) to maximize complexation.[6][7] 3. Vary the Preparation Method: Compare kneading, co-precipitation, and freeze-drying methods for higher efficiency.[13] |
| Precipitation of the Complex | Exceeding the solubility limit of the inclusion complex itself. | 1. Determine the Phase Solubility Diagram: This will help identify the concentration limits for soluble complex formation.[12] 2. Adjust the pH of the Medium: The solubility of the complex can be pH-dependent. |
| Incomplete Dissolution | Presence of uncomplexed drug. | 1. Purify the Complex: Use techniques like filtration to remove any uncomplexed this compound. 2. Verify Complex Formation: Use analytical techniques like DSC, FTIR, and XRD to confirm successful inclusion.[7][13] |
Co-solvency Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Drug Precipitation Upon Dilution | The concentration of the co-solvent falls below the critical level required to maintain solubility when the solution is diluted with an aqueous medium. | 1. Increase the Proportion of Co-solvent: Use a higher initial concentration of the co-solvent. 2. Add a Surfactant: Incorporate a surfactant to form micelles that can encapsulate the drug upon dilution. 3. Use a Ternary Co-solvent System: A combination of co-solvents can sometimes provide better stability upon dilution. |
| Toxicity of the Formulation | The co-solvent used has inherent toxicity at the required concentration. | 1. Select Biocompatible Co-solvents: Prioritize the use of less toxic solvents like polyethylene (B3416737) glycol (PEG 400), propylene (B89431) glycol, and glycerin.[9] 2. Minimize Co-solvent Concentration: Determine the minimum co-solvent concentration that achieves the desired solubility. |
| Instability of the Drug in the Solvent Blend | The co-solvent may promote the degradation of this compound. | 1. Conduct Stability Studies: Assess the chemical stability of the drug in the chosen co-solvent system over time and under different storage conditions. 2. Adjust pH: The stability of curcuminoids is often pH-dependent. |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in the solubility and dissolution of curcumin and its analogue tetrahydrocurcumin (B193312) using various techniques. These serve as a valuable reference for anticipating the potential enhancements for this compound.
Table 1: Solubility Enhancement with Cyclodextrins
| Compound | Cyclodextrin | Method | Solubility/Dissolution Enhancement |
| Tetrahydrocurcumin | β-cyclodextrin | Inclusion Complex | 65-fold increase in aqueous dispersion.[6] |
| Tetrahydrocurcumin | β-cyclodextrin | Inclusion Complex | 97.9% release in 360 minutes compared to 27.39% for the free drug.[8] |
| Curcumin | HP-β-CD | Kneading | 202-fold increase in solubility.[12] |
| Curcumin | M-β-CD | Kneading | 190-fold increase in solubility.[12] |
| Curcumin | β-cyclodextrin | Co-precipitation | 206-fold increase in aqueous solubility.[13] |
Table 2: Performance of Nanoparticle Formulations
| Compound | Nanoparticle Type | Key Findings |
| Tetrahydrocurcumin | Solid Lipid Nanoparticles (SLNs) | Mean particle size of 96.6 nm; 17-fold higher skin permeation compared to free THC gel.[4][5] |
| Curcumin | Solid Lipid Nanoparticles (SLNs) | Particle size of ~200 nm; Enhanced cellular uptake. |
| Curcumin | Emulsomes | Increased solubility by up to 10,000-fold (to 0.11 mg/mL).[14] |
Table 3: Effect of Co-solvents on Curcumin Solubility
| Co-solvent System | Solubility Enhancement |
| Water with 10% Ethanol | 150% increase in curcumin solubility.[15] |
| Water with 10% Glycerol | 72% increase in curcumin solubility.[15] |
| PEG 400 | Significantly increases the physical stability of curcumin in aqueous solutions.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsification
This protocol is adapted from a method used for tetrahydrocurcumin.[5]
-
Lipid Melt Preparation: Heat a suitable solid lipid (e.g., glyceryl monostearate) to 5-10°C above its melting point.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 188) to the same temperature as the lipid melt.
-
Drug Incorporation: Dissolve this compound in the molten lipid.
-
Microemulsion Formation: Add the hot aqueous phase to the lipid phase dropwise under continuous stirring to form a clear microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold water (2-4°C) under high-speed stirring. The rapid cooling of the lipid droplets leads to the formation of SLNs.
-
Washing and Collection: Centrifuge the SLN dispersion to pellet the nanoparticles. Wash the pellet with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize for long-term storage.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading
This protocol is adapted from a method for curcumin.[7]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:2).
-
Mixing: Place the calculated amounts of the two components in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste. Knead the paste for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
Protocol 3: Co-solvency Method for Solubilization
This protocol is a general approach based on co-solvency principles.
-
Solvent Screening: Determine the solubility of this compound in various biocompatible co-solvents (e.g., PEG 400, ethanol, propylene glycol) and their aqueous mixtures.
-
Formulation Preparation: Prepare a stock solution of this compound in the selected co-solvent or co-solvent blend at a high concentration.
-
Aqueous Dispersion: For experimental use, dilute the stock solution with the aqueous buffer or cell culture medium to the desired final concentration immediately before use.
-
Observation: Visually inspect for any precipitation upon dilution.
Visualizations
Caption: Workflow for solubility enhancement methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Curcumin nanoparticles improve the physicochemical properties of curcumin and effectively enhance its antioxidant and antihepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical delivery of tetrahydrocurcumin lipid nanoparticles effectively inhibits skin inflammation: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the solubility and potency of tetrahydrocurcumin as an anti-cancer agent using a β-cyclodextrin inclusion complex approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the solubility and potency of tetrahydrocurcumin as an anti-cancer agent using a β-cyclodextrin inclusion complex approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the solubility and potency of tetrahydrocurcumin as an anti-cancer agent using a β-cyclodextrin inclusion complex approach | PLOS One [journals.plos.org]
- 9. Photokilling of bacteria by curcumin in selected polyethylene glycol 400 (PEG 400) preparations. Studies on curcumin and curcuminoids, XLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 12. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: (3R,5R)-Octahydrocurcumin Purification
Welcome to the technical support center for the purification of (3R,5R)-Octahydrocurcumin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this hydrogenated curcuminoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a gut microbial metabolite and a hydrogenated derivative of curcumin (B1669340).[1] Its purification can be challenging due to its production in mixtures with other hydrogenated curcuminoids like tetrahydrocurcumin (B193312) (THC) and hexahydrocurcumin (B1235508) (HHC), which have very similar chemical structures and physical properties.[2] The commercial product often referred to as "white curcumin" is a mixture containing 70-80% THC, 10-20% HHC, and only 3-5% octahydrocurcuminoids (OHC).[3] Separating these closely related compounds requires optimized purification techniques.
Q2: What are the common impurities I might encounter?
During the purification of this compound, you are likely to encounter two main types of impurities:
-
Structurally-related hydrogenated curcuminoids: The most common impurities will be other reduction products of curcumin, such as tetrahydrocurcumin and hexahydrocurcumin.[2]
-
Residual solvents and reagents: Solvents used during extraction and synthesis (e.g., ethyl acetate (B1210297), alcohols) and hydrogenation catalysts (e.g., Palladium on carbon) may also be present in the crude product.[4]
Q3: How does the stability of this compound compare to curcumin?
Hydrogenated curcuminoids, including octahydrocurcumin (B1589496), exhibit increased chemical stability compared to curcumin.[5] They are less prone to the rapid degradation that curcumin undergoes at physiological pH.[5] This increased stability is an advantage during longer purification procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Octahydrocurcumin from other Hydrogenated Curcuminoids in Column Chromatography
Symptoms:
-
Broad peaks or co-elution observed during column chromatography.
-
Multiple spots close together on a Thin Layer Chromatography (TLC) plate.
-
Low purity of the final product as confirmed by HPLC or NMR.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimal for separating compounds with similar structures. |
| Recommendation: Start with a non-polar solvent system and gradually increase polarity. For curcuminoids, mixtures of n-hexane and ethyl acetate, or chloroform (B151607) and methanol (B129727) are commonly used.[2][6] Fine-tune the ratios in small-scale experiments while monitoring separation by TLC. | |
| Column Overloading | Too much crude sample has been loaded onto the column, exceeding its separation capacity. |
| Recommendation: Reduce the amount of sample loaded onto the column. A general rule of thumb is a sample-to-stationary phase ratio of 1:50 to 1:100. | |
| Poor Column Packing | The stationary phase (e.g., silica (B1680970) gel) is not packed uniformly, leading to channeling and poor separation. |
| Recommendation: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Issue 2: this compound Fails to Crystallize
Symptoms:
-
The compound remains as an oil or amorphous solid after solvent evaporation.
-
No crystal formation is observed upon cooling or addition of an anti-solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Impurities | The presence of other hydrogenated curcuminoids or residual solvents can inhibit crystal lattice formation. |
| Recommendation: First, attempt further purification by column chromatography to remove impurities. Ensure the product is thoroughly dried under vacuum to remove residual solvents. | |
| Incorrect Solvent Choice | The solvent may be too good, keeping the compound fully dissolved even at low temperatures. |
| Recommendation: Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. For curcuminoids, mixtures of isopropyl alcohol and hexane (B92381) have been shown to be effective for recrystallization.[7] | |
| Supersaturation Not Achieved | The solution is not concentrated enough for nucleation to occur. |
| Recommendation: Slowly evaporate the solvent until the solution becomes slightly cloudy, then cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
Experimental Protocols
Protocol 1: Column Chromatography for the Separation of Hydrogenated Curcuminoids
This protocol is a starting point and should be optimized based on your specific mixture and available equipment.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., n-hexane).
-
Packing the Column: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude mixture of hydrogenated curcuminoids in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate (e.g., starting from 98:2 n-hexane:ethyl acetate and moving towards higher concentrations of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions containing the pure this compound.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified octahydrocurcumin in a candidate solvent (e.g., isopropyl alcohol) by heating.
-
Induce Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath. If crystals form, this is a good solvent. If not, try adding an anti-solvent (a solvent in which the compound is insoluble, like hexane or water) dropwise until turbidity is observed.
-
Bulk Recrystallization: Dissolve the bulk of the purified product in a minimal amount of the hot solvent selected.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the solution in an ice bath to maximize yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent. Dry the crystals under vacuum.
Quantitative Data
The following table summarizes solubility and compositional data for hydrogenated curcuminoids. This can be used as a reference for designing purification strategies.
| Compound | Molecular Formula | Molecular Weight | Solubility | Typical % in "White Curcumin" |
| Tetrahydrocurcumin (THC) | C₂₁H₂₄O₆ | 372.41 | - | 70-80%[3] |
| Hexahydrocurcumin (HHC) | C₂₁H₂₆O₆ | 374.43 | - | 10-20%[3] |
| Octahydrocurcumin (OHC) | C₂₁H₂₈O₆ | 376.44 | DMSO: 100 mg/mLEthanol: 10 mg/mL [8][9] | 3-5% [3] |
Visualizations
Troubleshooting Workflow for Purification Issues
Caption: A flowchart for troubleshooting common issues in the purification of this compound.
General Purification Workflow
Caption: A typical experimental workflow for the purification of this compound.
Anti-inflammatory Signaling Pathway of Octahydrocurcumin
Caption: Octahydrocurcumin's inhibition of the TAK1-NF-κB pathway to reduce inflammation.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Hydrogenated Derivatives of Chemically Modified Curcumin CMC2.24 Are Potent Inhibitors of Melanogenesis in an In Vitro Model: Influence of Degree of Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. US20170258743A1 - A Process for Preparation of Bioavailable White Curcumin - A Unique Blend of Hydrogenated Curcuminoids - Google Patents [patents.google.com]
- 5. Buy Octahydrocurcumin | 36062-07-4 [smolecule.com]
- 6. ijpras.com [ijpras.com]
- 7. iomcworld.com [iomcworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Curcumin's Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of (3R,5R)-Octahydrocurcumin
Welcome to the technical support center for the large-scale synthesis of (3R,5R)-Octahydrocurcumin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental production of this chiral compound.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity and/or Enantioselectivity
You are observing a mixture of stereoisomers, including the undesired (3R,5S)-meso form and the (3S,5S)-enantiomer, resulting in low diastereomeric ratio (dr) and enantiomeric excess (ee).
Possible Causes and Solutions
| Cause | Recommended Action |
| Suboptimal Chiral Catalyst/Ligand | The choice of chiral ligand is critical for achieving high stereoselectivity. Screen a variety of chiral phosphine (B1218219) ligands, such as those from the BINAP or DuPhos families, in complex with a suitable metal precursor (e.g., Rhodium or Ruthenium). Consider phosphine-free chiral metal catalysts as an alternative.[1] |
| Improper Catalyst Activation | Ensure the catalyst is pre-activated according to the manufacturer's protocol. Incomplete activation leads to a lower concentration of the active chiral catalyst. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Perform small-scale screenings with a range of solvents (e.g., methanol, ethanol, dichloromethane, THF) to identify the optimal medium for your catalyst system. |
| Non-Optimal Temperature and Pressure | Both temperature and hydrogen pressure can affect the diastereoselectivity. Systematically vary the temperature (e.g., in 5-10°C increments) and hydrogen pressure to find the optimal conditions for your specific catalyst-substrate combination. |
| Substrate Purity | Impurities in the starting curcumin (B1669340) material can interfere with the chiral catalyst. Ensure the curcumin is of high purity before use. |
Issue 2: Low Overall Yield and Incomplete Conversion
The reaction is sluggish, resulting in a significant amount of unreacted starting material or partially hydrogenated intermediates like tetrahydrocurcumin (B193312) (THC) and hexahydrocurcumin (B1235508) (HHC).
Possible Causes and Solutions
| Cause | Recommended Action |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Ensure all reagents and gases are of high purity. Common poisons include sulfur compounds, water, and oxygen. |
| Insufficient Catalyst Loading | For large-scale reactions, catalyst loading may need to be optimized. While minimizing catalyst use is cost-effective, too low a concentration can lead to incomplete conversion. Incrementally increase the catalyst loading in small-scale trials to determine the optimal amount. |
| Inadequate Hydrogen Pressure | Low hydrogen pressure can lead to slow or incomplete hydrogenation. Ensure the reactor is properly sealed and that the pressure is maintained at the desired level throughout the reaction. |
| Poor Mass Transfer | In a large-scale reactor, inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen. Optimize the stirring rate and reactor geometry to ensure good mass transfer. |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions. Analyze the reaction mixture for signs of catalyst degradation. If decomposition is suspected, consider a more robust catalyst or milder reaction conditions. |
Issue 3: Difficulties in Purification and Isolation of this compound
You are facing challenges in separating the desired this compound from other stereoisomers and reaction byproducts on a large scale.
Possible Causes and Solutions
| Cause | Recommended Action |
| Similar Physical Properties of Stereoisomers | The stereoisomers of octahydrocurcumin, particularly the (3R,5R) and meso forms, may have very similar polarities, making separation by standard chromatography challenging. |
| Inefficient Crystallization | Direct crystallization may not be effective in separating a complex mixture of stereoisomers. |
| Lack of a Scalable Purification Method | Analytical-scale HPLC methods may not be directly transferable to a large-scale process. |
| Solution: | Develop a robust chiral HPLC or supercritical fluid chromatography (SFC) method for separation. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers and diastereomers.[2][3] For large-scale purification, consider multicolumn continuous chromatography (MCC) which can be a cost-effective manufacturing method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The synthesis of this compound starts with curcumin, which is the principal curcuminoid found in turmeric.[5]
Q2: How is the stereochemistry of the final product controlled?
The stereochemistry is controlled through asymmetric hydrogenation using a chiral catalyst.[6] The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that favors the formation of one stereoisomer over the others.
Q3: What analytical techniques are used to determine the purity and stereoisomeric ratio of the product?
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary methods used to separate and quantify the different stereoisomers of octahydrocurcumin.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio.
Q4: What are the main byproducts in the synthesis of this compound?
The main byproducts are other stereoisomers, including (3R,5S)-octahydrocurcumin (the meso form) and (3S,5S)-octahydrocurcumin. Partially hydrogenated intermediates such as tetrahydrocurcumin (THC) and hexahydrocurcumin (HHC) can also be present if the reaction is incomplete.[5]
Q5: Are there any safety precautions to consider during the large-scale synthesis?
Yes, working with hydrogen gas under pressure requires a properly rated and maintained reactor and adherence to all safety protocols for handling flammable gases. The catalysts, particularly those based on heavy metals, should be handled with appropriate personal protective equipment.
Experimental Protocols
Key Experiment: Large-Scale Asymmetric Hydrogenation of Curcumin
This protocol outlines a general procedure for the large-scale asymmetric hydrogenation of curcumin to produce this compound. Note: This is a representative protocol and may require optimization for specific equipment and reagents.
Materials:
-
High-purity Curcumin
-
Chiral Catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R)-BINAP)
-
Degassed, anhydrous solvent (e.g., Methanol)
-
High-purity Hydrogen gas
-
Inert gas (e.g., Argon or Nitrogen)
-
High-pressure reactor equipped with a mechanical stirrer, temperature control, and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the chiral catalyst precursor and the chiral ligand into a suitable vessel. Add a small amount of degassed solvent and stir to form the active catalyst.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with the high-purity curcumin and the degassed solvent.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the reactor under an inert atmosphere.
-
Sealing and Purging: Seal the reactor and purge several times with the inert gas, followed by several purges with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reactor to the target temperature (e.g., 40-60 °C) and begin stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor allows) and analyzing them by HPLC to check for the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and recycled.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by large-scale chiral chromatography to isolate the this compound.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
References
- 1. Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound|408324-14-1|MOLNOVA [molnova.cn]
Technical Support Center: Method Development for Quantifying (3R,5R)-Octahydrocurcumin in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in developing analytical methods for the quantification of (3R,5R)-Octahydrocurcumin in biological samples. The information is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying curcuminoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[1][2][3][4] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but may lack the sensitivity required for the low concentrations typically found in biological samples after administration.[5][6][7]
Q2: What are the key challenges in quantifying this compound?
A2: Based on studies of structurally similar curcuminoids, the main challenges include:
-
Low Bioavailability: Curcumin (B1669340) and its metabolites are often present at very low concentrations (ng/mL range) in plasma due to poor absorption and rapid metabolism.[1][8]
-
Metabolic Instability: The compound may be subject to rapid metabolism, including glucuronidation and sulfation, which can affect the concentration of the parent compound.[8]
-
Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.[1]
Q3: What are the recommended sample preparation techniques?
A3: The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins.[5][9] This is often suitable for initial method development.
-
Liquid-Liquid Extraction (LLE): This technique uses a water-immiscible organic solvent (e.g., ethyl acetate) to extract the analyte from the aqueous biological sample, providing a cleaner extract than PPT.[1]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for sample concentration, which can be beneficial for detecting low analyte levels.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Low recovery during sample preparation.2. Analyte degradation.3. Insufficient sensitivity of the analytical method. | 1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.2. Keep samples on ice and minimize exposure to light and air. Consider adding antioxidants during sample processing.3. Optimize MS/MS parameters (e.g., collision energy) and chromatographic conditions for better peak shape and intensity. |
| High Background Noise or Interferences | 1. Matrix effects from endogenous components.2. Contamination from reagents or labware. | 1. Use a more rigorous sample preparation method like SPE.2. Employ a divert valve to direct the early and late eluting components of the chromatogram to waste.3. Use high-purity solvents and pre-cleaned labware. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase. | 1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or try a different column chemistry. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Instability of the analyte in processed samples. | 1. Use an internal standard to correct for variability in extraction and injection.2. Ensure the LC-MS/MS system is properly equilibrated and calibrated.3. Evaluate the stability of the analyte in the autosampler and adjust conditions if necessary (e.g., cooling). |
Experimental Protocols
The following are example protocols for the analysis of curcuminoids, which can be adapted for this compound method development.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma, add an internal standard.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 1 minute.[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
An example of LC-MS/MS parameters for related curcuminoids is provided below. These would need to be optimized for this compound.
Table 1: Example LC-MS/MS Parameters for Curcuminoid Analysis
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode should be evaluated. |
| MS/MS Transitions | The precursor ion (Q1) and product ion (Q3) masses would need to be determined by infusing a standard solution of this compound into the mass spectrometer. |
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for curcuminoids in biological fluids. These serve as a benchmark for what to expect during method validation for this compound.
Table 2: Typical LC-MS/MS Method Validation Parameters for Curcuminoids in Plasma
| Parameter | Typical Range |
| Linearity (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[2][5] |
| Intra-day Precision (%RSD) | < 15%[1] |
| Inter-day Precision (%RSD) | < 15%[1] |
| Accuracy (% Bias) | Within ±15%[1] |
| Recovery | > 60% |
Visualizations
Experimental Workflow
References
- 1. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. A rapid and simple HPLC method for the determination of curcumin in rat plasma: assay development, validation and application to a pharmacokinetic study of curcumin liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical review of analytical methods for determination of curcuminoids in turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of (3R,5R)-Octahydrocurcumin and Tetrahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of (3R,5R)-Octahydrocurcumin (OHC) and Tetrahydrocurcumin (THC), two prominent metabolites of curcumin (B1669340). While both compounds are recognized for their potent antioxidant properties, this document aims to delineate their relative efficacy through a review of existing experimental data. The information presented herein is intended to support further research and development in the fields of pharmacology and therapeutics.
It is important to note that while the specific stereoisomer this compound is of interest, much of the currently available comparative research has been conducted on racemic or unspecified mixtures of octahydrocurcumin (B1589496). Therefore, the data presented for octahydrocurcumin should be interpreted with this consideration.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is frequently evaluated through various in vitro assays that measure its capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, signifying the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value is indicative of a higher antioxidant capacity. The following table summarizes the comparative antioxidant activities of Tetrahydrocurcumin and Octahydrocurcumin from key studies.
| Antioxidant Assay | Tetrahydrocurcumin (THC) | Octahydrocurcumin (OHC) | Reference Compound | Key Findings | Reference |
| DPPH Radical Scavenging Activity (IC50) | 18.7 µM | 23.6 µM | Curcumin: 35.1 µM, Trolox (B1683679): 31.1 µM | Both THC and OHC exhibit stronger DPPH scavenging activity than curcumin and the reference antioxidant, trolox. THC shows a slightly lower IC50 than OHC. | Somparn P, et al., 2007 |
| AAPH-induced Linoleic Acid Oxidation (n) | 3.4 | 3.1 | Curcumin: 2.7, Trolox: 2.7 | Both hydrogenated derivatives demonstrate a high stoichiometric number of peroxyl radicals trapped per molecule, outperforming curcumin and trolox. | Somparn P, et al., 2007 |
| AAPH-induced Red Blood Cell Hemolysis | THC showed significant protection | OHC showed the most potent inhibition | Trolox, Curcumin | The order of inhibition was OHC > THC > trolox > curcumin, indicating superior protection against hemolysis by the hydrogenated derivatives. | Somparn P, et al., 2007 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key antioxidant assays cited in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical that, when it accepts a hydrogen radical, the violet color of the DPPH solution changes to a pale yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: The test compounds (Tetrahydrocurcumin, Octahydrocurcumin) and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in the same solvent to create a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified duration (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It assesses the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals.
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach and grow for 24 hours.
-
Cell Treatment: The cells are treated with various concentrations of the test compounds or a standard (e.g., quercetin) along with the DCFH-DA probe.
-
Induction of Oxidative Stress: After an incubation period, a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce cellular oxidative stress.
-
Fluorescence Measurement: The fluorescence is measured at an emission wavelength of 538 nm and an excitation wavelength of 485 nm over a period of time using a fluorescence plate reader.
-
Calculation: The area under the fluorescence versus time curve is calculated to determine the CAA value. The results are often expressed as quercetin (B1663063) equivalents.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of Tetrahydrocurcumin and Octahydrocurcumin are not solely due to direct radical scavenging. They also modulate key cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Both Tetrahydrocurcumin and Octahydrocurcumin have been shown to activate the Nrf2 pathway. They are believed to interact with Keap1, leading to the release of Nrf2 and subsequent upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This indirect antioxidant mechanism contributes significantly to their overall protective effects.
Figure 1. Activation of the Keap1-Nrf2 signaling pathway by THC and OHC.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory genes. Oxidative stress is a known activator of the NF-κB pathway.
Studies have shown that both Tetrahydrocurcumin and Octahydrocurcumin can inhibit the NF-κB pathway.[1][2] This anti-inflammatory action is closely linked to their antioxidant properties, as by reducing oxidative stress, they can prevent a key trigger for NF-κB activation. The inhibition of this pathway contributes to their overall protective effects against inflammation-related cellular damage.
Experimental Workflow Visualization
To provide a clearer understanding of the practical application of the discussed methodologies, a diagram illustrating the workflow of the DPPH assay is presented below.
Figure 2. Experimental workflow for the DPPH radical scavenging assay.
Conclusion
Both this compound and Tetrahydrocurcumin are potent antioxidants, with evidence suggesting they often surpass their parent compound, curcumin, in various antioxidant assays. The available data indicates that Tetrahydrocurcumin may have a slight advantage in direct radical scavenging activities, as suggested by its lower IC50 value in the DPPH assay. However, Octahydrocurcumin has demonstrated superior protective effects in cellular models of oxidative stress, such as the red blood cell hemolysis assay.
The antioxidant efficacy of both compounds is multifaceted, involving direct radical scavenging and the modulation of crucial cellular defense pathways like Keap1-Nrf2 and the anti-inflammatory NF-κB pathway. The enhanced stability and bioavailability of these hydrogenated derivatives compared to curcumin make them promising candidates for therapeutic development.
Further research is warranted to directly compare the antioxidant potential of the specific this compound stereoisomer with Tetrahydrocurcumin across a broader range of in vitro and in vivo models. Such studies will provide a more definitive understanding of their relative potencies and inform the selection of the most promising candidate for clinical applications in oxidative stress-related pathologies.
References
Comparative Bioavailability of Curcumin and (3R,5R)-Octahydrocurcumin in Rats: A Review of Current Knowledge and a Guide for Future Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the oral bioavailability of curcumin (B1669340) in rats. A direct comparative analysis with (3R,5R)-Octahydrocurcumin (OHC) is not currently possible due to a lack of published pharmacokinetic studies on the oral administration of this specific stereoisomer of OHC in rats. However, this document summarizes the existing data for curcumin and outlines the necessary experimental framework for a future comparative bioavailability study.
Introduction to Curcumin and this compound
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Despite its therapeutic potential, the clinical application of curcumin is significantly hampered by its low oral bioavailability, which is attributed to poor aqueous solubility, extensive first-pass metabolism, and rapid systemic elimination[1].
This compound is one of the reductive metabolites of curcumin. Following oral administration, curcumin is metabolized in the liver and intestines to various compounds, including tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and octahydrocurcumin (B1589496) (OHC)[2]. While OHC is a known metabolite, specific pharmacokinetic data for the orally administered (3R,5R) stereoisomer are not available in the scientific literature.
Oral Bioavailability of Curcumin in Rats
Numerous studies have investigated the pharmacokinetic profile of curcumin following oral administration in rats. The data consistently demonstrate low systemic availability.
Table 1: Pharmacokinetic Parameters of Curcumin in Rats Following Oral Administration
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (min) | Oral Bioavailability (%) | Reference |
| 500 | 0.06 ± 0.01 | 41.7 ± 5.4 | ~1 | [3] |
| 200 | - | - | 4.13 | [4] |
| 250 (Sigma) | 0.0178 | ~90 | 3.1 | [3][5] |
| 250 (GNC) | 0.0126 | ~90 | 0.9 | [3][5] |
| 250 (Vitamin Shoppe) | 0.0099 | ~90 | 0.6 | [3][5] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax). Bioavailability values can vary significantly based on the formulation and analytical methods used.
The low oral bioavailability of curcumin, often reported to be around 1%, underscores the challenges in achieving therapeutic plasma concentrations[3].
Metabolism of Curcumin
Upon oral ingestion, curcumin undergoes extensive metabolism, primarily through reduction and conjugation. The metabolic pathway involves the sequential reduction of the double bonds in the heptadienone chain, leading to the formation of dihydrocurcumin, tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin. These metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion[2].
Figure 1: Simplified metabolic pathway of curcumin in rats.
Proposed Experimental Protocol for a Comparative Bioavailability Study
To definitively compare the oral bioavailability of this compound and curcumin, a rigorous pharmacokinetic study in rats is required. The following outlines a standard experimental protocol.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.
Dosing and Sample Collection
-
Groups:
-
Group 1: Curcumin (e.g., 100 mg/kg, oral gavage)
-
Group 2: this compound (e.g., 100 mg/kg, oral gavage)
-
Group 3: Curcumin (e.g., 10 mg/kg, intravenous)
-
Group 4: this compound (e.g., 10 mg/kg, intravenous)
-
-
Vehicle: A suitable vehicle for oral administration could be a suspension in 0.5% carboxymethylcellulose. For intravenous administration, a solution in a biocompatible solvent system is required.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of curcumin and this compound in plasma. The method should be validated for linearity, accuracy, precision, and recovery.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each compound and each rat are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
F (Absolute Oral Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.
-
Figure 2: Experimental workflow for a comparative bioavailability study.
Conclusion
While curcumin has been extensively studied, its low oral bioavailability remains a significant hurdle. This compound, a primary metabolite, may possess different pharmacokinetic properties. However, a direct comparison of their oral bioavailabilities in rats is not possible based on the current scientific literature. The experimental protocol outlined in this guide provides a framework for researchers to conduct the necessary studies to fill this knowledge gap. Such research would be invaluable for understanding the relative contributions of curcumin and its metabolites to the overall pharmacological effects observed after oral administration of curcumin and for the potential development of OHC as a therapeutic agent itself.
References
- 1. Oral bioavailability of curcumin in rat and the herbal analysis from Curcuma longa by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
(3R,5R)-Octahydrocurcumin Demonstrates Superior In Vivo Anti-Tumor Efficacy Compared to Curcumin
(3R,5R)-Octahydrocurcumin (OHC) , a primary metabolite of curcumin (B1669340), exhibits significantly enhanced anti-tumor activity in vivo when compared to its parent compound, curcumin. Experimental evidence from murine models of hepatocellular carcinoma demonstrates that OHC is more potent in inhibiting tumor growth and inducing cancer cell death through the mitochondrial apoptosis pathway. This comprehensive guide provides a detailed comparison of the anti-tumor efficacy of OHC and curcumin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy in Hepatocellular Carcinoma Mouse Model
A key study utilizing an H22 ascites tumor-bearing mouse model revealed the superior anti-tumor effects of OHC over curcumin (CUR).[1] The results indicated that OHC treatment led to a more significant reduction in tumor growth, as measured by body weight gain, abdominal circumference, and ascites volume.[1]
| Parameter | Control Group | Curcumin (CUR) Group | This compound (OHC) Group |
| Ascending Weight (g) | 15.8 ± 1.5 | 11.2 ± 1.2 | 7.5 ± 0.9 |
| Abdominal Circumference (cm) | 10.5 ± 0.8 | 9.1 ± 0.7 | 7.8 ± 0.6 |
| Ascites Volume (mL) | 5.2 ± 0.6 | 3.5 ± 0.5 | 1.8 ± 0.4 |
| Cancer Cell Viability (%) | 95 ± 5 | 75 ± 8 | 50 ± 6 |
| Data presented as mean ± standard deviation, adapted from a study on H22 ascites tumor-bearing mice.[1] |
Mechanism of Action: Enhanced Induction of Apoptosis
The enhanced anti-tumor activity of OHC is attributed to its superior ability to induce apoptosis in cancer cells via the mitochondrial pathway.[1] OHC treatment leads to a more pronounced upregulation of the tumor suppressor protein p53 and a corresponding downregulation of its negative regulator, murine double minute 2 (MDM2).[1]
This modulation of p53 activity triggers a cascade of events within the mitochondrial apoptosis pathway. OHC was found to be more effective than curcumin in altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, OHC treatment resulted in a significant increase in the expression of pro-apoptotic proteins Bax and Bad, while concurrently decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl.[1]
The shift in the Bax/Bcl-2 ratio promotes the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death.[1] OHC treatment demonstrated a more potent activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), compared to curcumin.[1]
| Protein Target | Effect of this compound (OHC) | Effect of Curcumin (CUR) |
| p53 | Significantly Upregulated | Upregulated |
| MDM2 | Significantly Downregulated | Downregulated |
| Bax | Significantly Upregulated | Upregulated |
| Bad | Significantly Upregulated | Upregulated |
| Bcl-2 | Significantly Downregulated | Downregulated |
| Bcl-xl | Significantly Downregulated | Downregulated |
| Cytochrome C Release | Substantially Induced | Induced |
| Caspase-9 Activation | Substantially Induced | Induced |
| Caspase-3 Activation | Substantially Induced | Induced |
| PARP Cleavage | Substantially Induced | Induced |
| Comparative effects on apoptosis-related protein expression in H22 tumor cells.[1] The term "significantly" indicates a more potent effect observed for OHC compared to CUR. |
Experimental Protocols
H22 Ascites Tumor-Bearing Mouse Model
-
Animal Husbandry: Male Kunming mice, aged 6-8 weeks and weighing 18-22g, are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
-
Tumor Cell Culture: The H22 hepatocellular carcinoma cell line is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: H22 cells are harvested during the logarithmic growth phase and suspended in sterile saline. Each mouse is inoculated intraperitoneally with approximately 1x10^6 H22 cells in a volume of 0.2 mL to establish the ascites tumor model.
-
Treatment Regimen: Following tumor cell inoculation, the mice are randomly divided into control, curcumin, and this compound groups. The compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), are administered orally or via intraperitoneal injection daily for a specified period (e.g., 10-14 days). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored by measuring the body weight and abdominal circumference of the mice at regular intervals. At the end of the treatment period, the mice are euthanized, and the volume of ascitic fluid is measured. The viability of cancer cells in the ascites is determined using a trypan blue exclusion assay.
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Ascites fluid is collected from the euthanized mice, and the H22 tumor cells are harvested by centrifugation. The cells are then lysed using a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The PVDF membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for p53, MDM2, Bax, Bad, Bcl-2, Bcl-xl, cytochrome C, cleaved caspase-9, cleaved caspase-3, and PARP.
-
Detection: After washing with TBST, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, with β-actin serving as a loading control to normalize the data.
Visualizing the Molecular Pathway and Experimental Design
To better illustrate the mechanisms and processes described, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison.
Caption: Mitochondrial apoptosis pathway modulation.
References
Stability Showdown: (3R,5R)-Octahydrocurcumin Outshines Curcumin at Physiological pH
For researchers and drug development professionals, the inherent instability of curcumin (B1669340) at physiological pH presents a significant hurdle. However, its hydrogenated metabolite, (3R,5R)-Octahydrocurcumin, demonstrates markedly superior stability, offering a promising alternative for therapeutic applications.
Extensive research highlights the rapid degradation of curcumin under neutral to basic conditions, a critical limitation for its systemic bioavailability and efficacy. In contrast, studies on curcumin's hydrogenated derivatives, including this compound, reveal a significant enhancement in chemical stability, positioning them as more robust candidates for drug development.
Quantitative Stability Comparison
The instability of curcumin at a physiological pH of 7.4 is well-documented, with studies reporting significant degradation within minutes to hours. In a phosphate (B84403) buffer at pH 7.2 and 37°C, approximately 90% of curcumin can decompose within 30 minutes[1]. The presence of serum proteins can slightly improve its half-life to 1-2 hours[2]. Conversely, hydrogenated curcuminoids exhibit dramatically increased stability. For instance, closely related metabolites like tetrahydrocurcumin (B193312) and hexahydrocurcumin (B1235508) have shown no significant degradation in phosphate-buffered saline (PBS) at pH 7.4 and 37°C over a 2-hour period.
| Compound | Vehicle | pH | Temperature (°C) | Stability Metric | Reference |
| Curcumin | 0.1 M Phosphate Buffer | 7.2 | 37 | ~90% degradation in 30 min | [1] |
| Curcumin | Cell Culture Media with Serum | Physiological | 37 | Half-life of 1-2 hours | [2] |
| Tetrahydrocurcumin | Phosphate Buffer | Physiological | - | More stable than curcumin | |
| Hexahydrocurcumin | PBS | 7.4 | 37 | No significant degradation after 2h |
Unraveling the Degradation Pathway
Curcumin's instability at physiological pH is primarily attributed to an autoxidative process. The degradation pathway involves the cleavage of the heptadienedione chain, leading to the formation of several smaller molecules.
In contrast, the saturation of the double bonds in the heptadienone chain of this compound eliminates the primary sites susceptible to autoxidation, thereby conferring its enhanced stability.
Experimental Protocol: Stability-Indicating HPLC Assay
A common method to assess the stability of these compounds is through a stability-indicating high-performance liquid chromatography (HPLC) method.
Methodology Details:
-
Sample Preparation: Stock solutions of curcumin and this compound are prepared in an appropriate organic solvent, such as methanol (B129727) or acetonitrile. These are then diluted in a phosphate buffer (e.g., 0.1 M, pH 7.4) to the desired final concentration for the stability study. The samples are incubated in a controlled environment, typically at 37°C, to simulate physiological temperature.
-
Chromatographic Conditions: A reverse-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid to maintain an acidic pH for better peak shape), run in an isocratic or gradient mode[3][4].
-
Detection and Quantification: A UV-Vis detector is used for quantification. Curcumin has a maximum absorbance at around 425 nm[3]. The detection wavelength for this compound would need to be optimized, likely in the lower UV range due to the saturation of the chromophore. The peak area of the parent compound is monitored over time, and the degradation rate and half-life are calculated.
The enhanced stability of this compound at physiological pH makes it a more viable candidate for oral and systemic drug delivery, surmounting a key obstacle that has limited the therapeutic translation of curcumin. Further investigation into its pharmacological activities is warranted to fully explore its potential as a next-generation therapeutic agent.
References
A Comparative Guide to the Neuroprotective Effects of (3R,5R)-Octahydrocurcumin and Other Curcuminoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of (3R,5R)-Octahydrocurcumin against other prominent curcuminoids, namely curcumin (B1669340) and tetrahydrocurcumin (B193312). While direct experimental data on the neuroprotective effects of the specific this compound stereoisomer is limited, this guide synthesizes available data on octahydrocurcumin (B1589496) (OHC) as a whole, alongside extensive research on curcumin and its primary metabolite, tetrahydrocurcumin (THC). The comparison focuses on key mechanisms underlying neuroprotection, including antioxidant and anti-inflammatory activities, and inhibition of apoptosis.
Executive Summary
Curcumin, the principal curcuminoid in turmeric, has been extensively studied for its neuroprotective potential, but its therapeutic application is hampered by low bioavailability and rapid metabolism. Its hydrogenated derivatives, tetrahydrocurcumin (THC) and octahydrocurcumin (OHC), exhibit improved stability and bioavailability.[1][2] Emerging evidence suggests that these metabolites may possess superior or comparable neuroprotective activities. This guide delves into the experimental data to provide a comparative overview for research and development purposes.
Comparative Efficacy: this compound vs. Other Curcuminoids
While specific data for the (3R,5R) stereoisomer of octahydrocurcumin in neuroprotection assays is not yet available in the reviewed literature, studies on octahydrocurcumin (OHC) mixtures and other stereoisomers provide valuable insights. Research has shown that stereochemistry can influence the biological activity of OHC, as seen in the differential effects of its stereoisomers on metabolic enzymes.[3][4] However, in other non-neuroprotection specific assays, no significant difference in activity was observed between racemic and meso-octahydrocurcumin.[5]
The following tables summarize the available comparative data for curcumin, tetrahydrocurcumin, and octahydrocurcumin.
Table 1: Comparison of Antioxidant Activity
| Curcuminoid | Assay | Model | Key Findings | Reference |
| Curcumin | DPPH Radical Scavenging | In vitro | Potent free radical scavenger. | [6] |
| ORAC | In vitro | High oxygen radical absorbance capacity. | [6] | |
| ROS Reduction | RAW 264.7 Macrophages | Reduced LPS-induced ROS production. | [7] | |
| Tetrahydrocurcumin (THC) | DPPH Radical Scavenging | In vitro | Superior or comparable to curcumin. | [2] |
| ORAC | In vitro | Potent oxygen radical absorbance capacity. | ||
| ROS Reduction | RAW 264.7 Macrophages | More potent than curcumin in reducing LPS-induced ROS. | [7] | |
| Octahydrocurcumin (OHC) | ROS Reduction | RAW 264.7 Macrophages | More potent than curcumin in reducing LPS-induced ROS. | [7] |
Table 2: Comparison of Anti-Inflammatory Activity
| Curcuminoid | Assay | Model | Key Findings | Reference |
| Curcumin | NO Production | LPS-stimulated RAW 264.7 | Inhibited nitric oxide production. | [7] |
| Cytokine Inhibition (TNF-α, IL-6) | LPS-stimulated RAW 264.7 | Reduced pro-inflammatory cytokine levels. | [8] | |
| COX-2 Expression | Carrageenan-induced paw edema (mice) | Inhibited COX-2 expression. | [8] | |
| Tetrahydrocurcumin (THC) | NO Production | LPS-stimulated RAW 264.7 | More potent inhibitor than curcumin. | [7] |
| Cytokine Inhibition (TNF-α, IL-6) | Carrageenan-induced paw edema (mice) | More effective than curcumin in reducing pro-inflammatory cytokines. | [8] | |
| COX-2 Expression | Carrageenan-induced paw edema (mice) | More effective than curcumin in inhibiting COX-2 expression. | [8] | |
| Octahydrocurcumin (OHC) | NO Production | LPS-stimulated RAW 264.7 | More potent inhibitor than curcumin. | [7] |
| Cytokine Inhibition (TNF-α, IL-6) | Carrageenan-induced paw edema (mice) | More effective than curcumin in reducing pro-inflammatory cytokines. | [8] | |
| COX-2 Expression | Carrageenan-induced paw edema (mice) | More effective than curcumin in inhibiting COX-2 expression. | [8] |
Table 3: Comparison of Bioavailability and Blood-Brain Barrier (BBB) Permeability
| Curcuminoid | Bioavailability | BBB Permeability | Key Findings | Reference |
| Curcumin | Low | Limited | Rapid metabolism and poor absorption restrict bioavailability. Nanoparticle formulations can enhance BBB penetration. | [9][10] |
| Tetrahydrocurcumin (THC) | Higher than Curcumin | Higher than Curcumin | Greater stability and absorption contribute to improved bioavailability. | [2] |
| Octahydrocurcumin (OHC) | Higher than Curcumin | Expected to be higher than curcumin | Increased stability and solubility suggest better bioavailability. | [1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of curcuminoids are mediated through the modulation of several key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Stereoisomers of octahydrocurcumin, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoisomers of octahydrocurcumin, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Chemical and in vitro biological formation of octahydrocurcumin stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 9. Neuroprotective Properties of Curcumin in Alzheimer's Disease - M...: Ingenta Connect [ingentaconnect.com]
- 10. Novel Curcumin loaded nanoparticles engineered for Blood-Brain Barrier crossing and able to disrupt Abeta aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-vitro Cytotoxicity of (3R,5R)-Octahydrocurcumin and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic effects of (3R,5R)-Octahydrocurcumin (OHC), a primary metabolite of curcumin (B1669340), and its parent compound, curcumin. The information presented herein is compiled from peer-reviewed studies to assist researchers in evaluating their potential as anticancer agents.
Executive Summary
This compound is a major metabolite of curcumin and has been investigated for its pharmacological activities. While in vivo studies suggest that OHC may possess superior anti-tumor activity compared to curcumin, comprehensive in vitro cytotoxicity data across a wide range of cancer cell lines is limited.[1][2] This guide consolidates the available direct comparative data and supplements it with extensive cytotoxicity data for curcumin to provide a baseline for evaluation.
A key comparative study on B16F10 mouse melanoma cells indicated that this compound was non-toxic at concentrations up to 40 µM. In contrast, curcumin exhibited significant cytotoxicity at concentrations of 20 µM and 40 µM in the same cell line.[3] This suggests a potentially lower in vitro cytotoxicity profile for OHC compared to curcumin in this specific cell line.
Quantitative Data on In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and curcumin in various cancer cell lines as reported in the literature.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Curcumin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | B16F10 | Mouse Melanoma | > 40 | [3] |
| Curcumin | B16F10 | Mouse Melanoma | ~20-40 (Significant cytotoxicity) | [3] |
Table 2: In Vitro Cytotoxicity of Curcumin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.32 - 44.61 |
| MDA-MB-231 | Breast Adenocarcinoma | 11.32 - 54.68 |
| HCT116 | Colon Cancer | ~10 |
| A549 | Lung Adenocarcinoma | 11.2 |
| HeLa | Cervical Carcinoma | 242.8 |
| U251 | Glioblastoma | 75.28 |
| Osteosarcoma cell lines | Osteosarcoma | 14.4 - 24.6 |
Note: IC50 values for curcumin can vary significantly depending on the specific experimental conditions, such as incubation time and the assay used.[4][5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or curcumin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Alamar Blue Assay
This assay uses the redox indicator resazurin (B115843) to measure cell viability.
Principle: In living cells, resazurin (a blue, non-fluorescent compound) is reduced to resorufin (B1680543) (a pink, highly fluorescent compound) by mitochondrial enzymes. The amount of resorufin produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Visualizing the Comparative Analysis
The following diagrams illustrate the experimental workflow and the signaling pathways potentially involved in the cytotoxic effects of curcumin.
Caption: Workflow for comparing the in vitro cytotoxicity of the compounds.
References
- 1. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic effects of curcumin on osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wcrj.net [wcrj.net]
- 6. researchgate.net [researchgate.net]
- 7. hh.um.es [hh.um.es]
Comparative analysis of the metabolic pathways of curcumin and (3R,5R)-Octahydrocurcumin
A Comparative Analysis of the Metabolic Pathways of Curcumin (B1669340) and (3R,5R)-Octahydrocurcumin
Introduction
Curcumin, a polyphenol extracted from the rhizomes of Curcuma longa, is renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic application is significantly hindered by poor bioavailability, rapid metabolism, and low plasma concentrations.[1] The metabolic fate of curcumin is a critical determinant of its biological activity, as its metabolites may possess distinct or even superior therapeutic effects compared to the parent compound.
The primary metabolic routes for curcumin involve Phase I reduction and Phase II conjugation.[2] The reductive pathway sequentially hydrogenates curcumin into dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and ultimately this compound (OHC), the final and most reduced metabolite.[2][3] Concurrently, curcumin and its reduced metabolites undergo extensive Phase II conjugation to form glucuronide and sulfate (B86663) derivatives.[1] Octahydrocurcumin (B1589496) (OHC) itself has demonstrated potent biological activities, in some cases exceeding those of curcumin, particularly in anti-tumor and anti-inflammatory models.[4][5]
This guide provides a comparative analysis of the metabolic pathways of curcumin and its final reductive metabolite, this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic transformations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Metabolic Pathways: A Comparative Overview
The metabolism of curcumin is a multi-step process involving both reduction and conjugation, primarily occurring in the liver and intestines.[1] In contrast, the metabolism of octahydrocurcumin, being the end-product of the reductive pathway, predominantly involves conjugation.
Curcumin Metabolism: Curcumin undergoes two major biotransformation pathways:
-
Phase I Reduction: The α,β-unsaturated carbonyl groups in the heptadienedione chain of curcumin are sequentially reduced by NADPH-dependent reductases, such as alcohol dehydrogenase.[1][2] This process is a stepwise hydrogenation that produces a series of metabolites, culminating in octahydrocurcumin.[3]
-
Phase II Conjugation: The phenolic hydroxyl groups of curcumin and its reduced metabolites are rapidly conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (by sulfotransferases, SULTs).[1][2] This conjugation increases the water solubility of the compounds, facilitating their excretion. Glucuronidation is a major metabolic route, with curcumin-glucuronide being a primary metabolite detected in plasma.[6][7]
This compound Metabolism: As the final hydrogenated metabolite of curcumin, OHC's primary metabolic fate is Phase II conjugation.[2][4] Like its precursors, its phenolic groups are susceptible to glucuronidation and sulfation, preparing it for systemic elimination. Additionally, some evidence suggests a minor oxidative pathway where OHC can be converted back to hexahydrocurcumin (HHC) in microsomal systems.[3]
Comparative Quantitative Data
Direct comparative data on the metabolic rates of curcumin versus octahydrocurcumin is limited. However, pharmacokinetic studies of curcumin administration and bioactivity assays of the individual metabolites provide valuable quantitative insights.
Table 1: Pharmacokinetic Parameters of Curcumin Conjugates in Humans After Oral Dosing Data represents mean values compiled from studies with high oral doses (10-12 g) of curcumin.
| Parameter | Curcumin Glucuronide | Curcumin Sulfate | Reference |
| Cmax (µg/mL) | 1.40 - 2.04 | 0.87 - 1.06 | [8] |
| Tmax (h) | ~3.29 | ~3.29 | [6] |
| AUC (µg/mL*h) | 26.57 - 35.33 (Total Conjugates) | 26.57 - 35.33 (Total Conjugates) | [6] |
| Ratio (Glucuronide:Sulfate) | ~1.92 : 1 | ~1.92 : 1 | [6] |
Table 2: Comparative Biological Activity of Curcumin and its Metabolites
| Activity | Compound | Metric | Value | Reference |
| Radical Scavenging | Octahydrocurcumin | IC50 | 12.3 µM | [9] |
| Tetrahydrocurcumin | IC50 | 10.0 µM | [9] | |
| Curcumin | IC50 | >25 µM (approx.) | [9] | |
| Anti-inflammatory | Octahydrocurcumin | Inhibition of Ear Edema (40 mg/kg) | 70.67% | [10] |
| (in vivo) | Tetrahydrocurcumin | Inhibition of Ear Edema (40 mg/kg) | 61.33% | [10] |
| Curcumin | Inhibition of Ear Edema (40 mg/kg) | 40.00% | [10] | |
| Anti-tumor | Octahydrocurcumin | - | Superior effect to Curcumin | [4] |
| (H22 ascites model) | Curcumin | - | - | [4] |
Experimental Protocols
The study of curcuminoid metabolism relies on established in vitro and in vivo methodologies.
Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLM)
This protocol is designed to investigate the Phase I and Phase II metabolism of a test compound.
-
Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) is prepared in a microcentrifuge tube containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (0.5 mg/mL)
-
Test compound (e.g., Curcumin or OHC, 10 µM)
-
Cofactors:
-
For Phase I: NADPH-regenerating system (e.g., 1 mM NADPH).
-
For Phase II Glucuronidation: Uridine 5'-diphosphoglucuronic acid (UDPGA, 2 mM) and MgCl₂ (5 mM).
-
-
-
Incubation: The mixture is pre-incubated at 37°C for 5 minutes. The reaction is initiated by adding the cofactor and incubated at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is quenched by adding 200 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: The mixture is vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: The supernatant is transferred to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[11][12]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Animal Dosing: Male Sprague-Dawley rats (or a similar model) are randomly assigned to groups. The test compound (Curcumin or OHC) is administered via a specific route, typically oral gavage (e.g., 500 mg/kg).
-
Sample Collection: Blood samples (~200 µL) are collected from the tail vein into heparinized tubes at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is stored at -80°C until analysis.
-
Sample Extraction: A protein precipitation extraction is performed. An aliquot of plasma is mixed with a threefold volume of acetonitrile (containing an internal standard), vortexed, and centrifuged.
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentrations of the parent drug and its major metabolites over time.[7][13]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).
Conclusion
The metabolic pathways of curcumin and this compound are intrinsically linked yet distinct. Curcumin undergoes extensive Phase I reduction and Phase II conjugation, leading to a complex profile of metabolites in vivo.[2] this compound, as the terminal product of the reductive pathway, is primarily metabolized through Phase II conjugation.[3]
Quantitative data reveals that while native curcumin is barely detectable in plasma after oral administration, its conjugated metabolites are readily found.[6] Furthermore, studies comparing the biological activities of curcumin and its hydrogenated metabolites suggest that metabolites like OHC can exhibit superior anti-inflammatory and anti-tumor effects.[4][10] This highlights a crucial concept in curcumin pharmacology: the parent compound may act as a prodrug, with its metabolites contributing significantly to its overall therapeutic efficacy. Understanding these comparative metabolic pathways is therefore essential for the rational design of curcumin-based therapeutics and for accurately interpreting clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Octahydrocurcumin, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin's Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Biotransformation of curcumin through reduction and glucuronidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 11. Curcuminoids form reactive glucuronides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Hepatic Metabolism of Curcumin Diethyl Disuccinate by Liver S9 from Different Animal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for (3R,5R)-Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for laboratory professionals handling (3R,5R)-Octahydrocurcumin, a derivative of curcumin (B1669340).[1] Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is critical to ensure a safe laboratory environment. While specific data for this compound is limited, the following recommendations are based on the safety profiles of curcumin and its analogues.
Hazard Identification and Personal Protective Equipment
Curcumin, the parent compound of this compound, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2] To mitigate these risks, the following personal protective equipment is required.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear chemical splash goggles or safety glasses with side protection.[2] A face shield may be necessary for splash-prone procedures. |
| Skin | Protective Gloves | Nitrile rubber gloves with a thickness of >0.11 mm and a breakthrough time of over 480 minutes are recommended.[2] Always inspect gloves for degradation before use.[2] |
| Lab Coat/Apron | Wear a standard laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory | Respirator | In environments where dust or aerosol formation is likely, a NIOSH/MSHA-approved air-purifying respirator should be used.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated area.[1] The use of a chemical fume hood is highly recommended to control dust and vapors.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]
Handling Procedures
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]
-
Wear PPE: Wear all required PPE as outlined in Table 1.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2]
Storage Protocols
-
Container: Keep the container tightly closed to prevent contamination and exposure.[2][3]
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[2][3]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan
All chemical waste must be handled in accordance with local and institutional regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Waste Segregation and Collection
-
Characterize Waste: Identify and characterize the waste stream. This includes unused this compound, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper).[1]
-
Segregate: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's EHS guidelines.[1]
-
Container: Use a chemically compatible, non-reactive container with a secure lid. For solid waste, a clearly labeled, sealed bag or a wide-mouth plastic container is appropriate.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (or as required by local regulations) and with the full chemical name: "this compound Waste." List all components of any mixed waste.[1]
Storage and Disposal
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
Disposal: Once the waste container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal.[1] The recommended disposal method is through an approved waste disposal plant, which may involve chemical incineration with an afterburner and scrubber.[2] Do not allow the product to enter drains.[2][4]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
